Z-D-Meala-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEQKVZQPWSOTI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426401 | |
| Record name | Z-D-MEALA-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68223-03-0 | |
| Record name | Z-D-MEALA-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-D-Meala-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Meala-OH, known formally as N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, is a synthetic derivative of the non-proteinogenic amino acid D-alanine.[1][2] As a protected and N-methylated amino acid, it serves as a crucial building block in peptide synthesis, particularly for creating peptides with modified backbones that can confer unique structural and functional properties. N-methylation, for instance, is a common strategy to enhance metabolic stability, increase membrane permeability, and modulate the conformational preferences of peptides, making this compound a valuable reagent in peptidomimetic and drug discovery research.
This technical guide provides a comprehensive overview of the chemical properties, structural features, and experimental considerations for this compound.
Chemical Structure and Identifiers
The structure of this compound features a D-alanine core where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and also bears a methyl substituent.
-
IUPAC Name: (2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid.[1]
-
Common Synonyms: this compound, Z-D-N-Me-Ala-OH, Z-N-Me-D-Ala-OH.[1]
-
CAS Number: 68223-03-0.[1]
-
Molecular Formula: C12H15NO4.
-
Canonical SMILES: C--INVALID-LINK--N(C)C(=O)OCC1=CC=CC=C1
-
InChI: 1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1.
-
InChIKey: QGEQKVZQPWSOTI-SECBINFHSA-N.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that some experimental data, such as melting and boiling points, are more readily available for the L-isomer (Z-L-Meala-OH, CAS: 21691-41-8) and are provided here as an approximation.
| Property | Value | Source(s) |
| Molecular Weight | 237.25 g/mol | |
| Appearance | White to off-white solid powder | |
| Melting Point | 54-56 °C (for L-isomer) | |
| Boiling Point | 389.5 ± 31.0 °C (Predicted, for L-isomer) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (for L-isomer) | |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |
Spectroscopic Properties
Detailed experimental spectroscopic data (such as 1H NMR, 13C NMR, IR, and Mass Spectrometry) for this compound are not extensively reported in publicly accessible literature. However, researchers can expect characteristic signals corresponding to the structural fragments:
-
1H NMR: Aromatic protons from the benzyl (B1604629) group (approx. 7.3 ppm), the benzylic CH2 protons (approx. 5.1 ppm), the alpha-proton of the alanine (B10760859) backbone, the N-methyl protons, and the beta-methyl protons.
-
13C NMR: Resonances for the carbonyl carbons (carboxyl and carbamate), aromatic carbons, and aliphatic carbons of the alanine and methyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches of the carbamate (B1207046) and carboxylic acid, and aromatic C-H stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, which is crucial for identity confirmation.
Experimental Protocols
Proposed Synthesis of this compound
Methodology:
-
N-Protection: D-Alanine is dissolved in an aqueous alkaline solution (e.g., 2N NaOH) and cooled in an ice bath. Benzyl chloroformate is then added portion-wise while maintaining the alkaline pH and low temperature. This Schotten-Baumann reaction yields N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH).
-
N-Methylation: The dried Z-D-Ala-OH is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). A strong base, such as sodium hydride (NaH), is added to deprotonate the amide nitrogen. Subsequently, an electrophilic methyl source, typically methyl iodide (CH3I), is added to the reaction mixture to yield the final product, this compound.
-
Purification: The crude product would require purification, likely via extraction to remove water-soluble impurities, followed by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure compound.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce an N-methylated D-alanine residue into a peptide sequence. The general workflow is outlined below.
Methodology:
-
Resin Preparation: The synthesis begins with a solid support resin, typically pre-loaded with the C-terminal amino acid. The N-terminal protecting group (e.g., Fmoc) is removed.
-
Activation and Coupling: this compound is pre-activated in a suitable solvent (e.g., DMF) using coupling reagents such as HBTU, HATU, or DIC/HOBt, along with a base like DIPEA. This activated species is then added to the deprotected resin, and the coupling reaction proceeds to form a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Purification: Once the peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the Z-group on the N-methylated residue) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity
The specific biological activity and mechanism of action for this compound itself are not well-documented. As a protected amino acid, it is not expected to be biologically active until it is incorporated into a larger peptide and the protecting group is removed.
However, amino acid derivatives, in a general sense, have been explored as ergogenic supplements that may influence anabolic hormone secretion, provide fuel during exercise, and enhance mental performance. The true biological effect would be dictated by the final peptide into which the N-methyl-D-alanine residue is incorporated. The presence of this residue is intended to modulate the therapeutic properties of the parent peptide.
Due to the lack of specific data on signaling pathways directly involving this compound, a diagram illustrating its logical classification and application is provided below.
Conclusion
This compound is a specialized chemical reagent with significant utility in the field of peptide chemistry. Its unique structure as a protected, N-methylated D-amino acid allows for the synthesis of modified peptides with potentially enhanced therapeutic profiles, including improved stability and bioavailability. While detailed biological studies on the compound itself are scarce, its value as a synthetic building block for drug discovery and development is well-established within the research community. This guide provides the foundational technical information required for its effective handling, synthesis, and application in advanced peptide research.
References
An In-depth Technical Guide to the Synthesis and Purification of Z-D-Meala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Benzyloxycarbonyl-D-methylalanine (Z-D-Meala-OH), a valuable building block in peptide synthesis and drug discovery. The methodologies detailed herein are compiled from established chemical principles and analogous procedures for similar N-protected and N-methylated amino acids, offering a robust framework for its preparation and purification in a laboratory setting.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the protection of the amino group of D-alanine with a benzyloxycarbonyl (Z or Cbz) group, followed by the methylation of the protected amino group.
Step 1: Synthesis of N-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)
The initial step involves the Schotten-Baumann reaction, where the amino group of D-alanine is acylated with benzyl (B1604629) chloroformate under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve D-alanine (1.0 eq) in a 2 M sodium hydroxide (B78521) solution and cool the mixture to 0°C in an ice bath.
-
Addition of Reagents: While maintaining the temperature at 0°C and vigorously stirring, slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and a 2 M sodium hydroxide solution. The pH of the reaction mixture should be maintained between 9 and 10 throughout the addition.
-
Reaction: After the complete addition of the reagents, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Subsequently, acidify the aqueous layer to a pH of 2 with cold 1 M hydrochloric acid. This will precipitate the product.
-
Isolation: Filter the resulting white precipitate, wash it with cold water, and dry it under a vacuum to yield N-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH).
Step 2: N-Methylation of N-Benzyloxycarbonyl-D-alanine (this compound)
The second step involves the methylation of the nitrogen atom of the Z-protected D-alanine. This is typically achieved using a strong base to deprotonate the nitrogen, followed by the addition of a methylating agent.
Experimental Protocol:
-
Preparation: Suspend N-Benzyloxycarbonyl-D-alanine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the suspension to 0°C in an ice bath and add sodium hydride (NaH, 2.2 eq) portion-wise. After the addition, allow the mixture to stir at room temperature for 1 hour.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl. Extract the product into an organic solvent such as ethyl acetate (B1210297).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the crude product is crucial to obtain this compound of high purity, suitable for its intended applications. The primary methods for purification are crystallization and column chromatography.
Crystallization
Crystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent or a solvent mixture (e.g., ethyl acetate/hexane (B92381), toluene, or water).
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold crystallization solvent, and dry them under a vacuum.
Column Chromatography
For higher purity or for separating the product from closely related impurities, column chromatography is the method of choice.
Experimental Protocol:
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or chloroform (B151607) in methanol) as the eluent.
-
Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound, based on literature values for analogous reactions.
| Parameter | Z-D-Ala-OH Synthesis | This compound Synthesis (from Z-D-Ala-OH) |
| Typical Yield | 85-95% | 70-85% |
| Purity (after purification) | >98% | >98% |
| Key Reagents | D-alanine, Benzyl chloroformate, NaOH | Z-D-Ala-OH, Sodium hydride, Methyl iodide |
| Solvents | Water, Diethyl ether | Anhydrous THF, Ethyl acetate |
| Reaction Time | 3-5 hours | 25 hours |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis and purification of this compound.
An In-depth Technical Guide to Z-D-Meala-OH (CAS 68223-03-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Meala-OH, identified by the CAS number 68223-03-0, is a protected amino acid derivative with the chemical name N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine. This compound serves as a crucial building block in peptide synthesis, particularly for the development of peptide-based therapeutics. The introduction of an N-methyl group on the D-alanine backbone offers significant advantages in drug design, most notably by enhancing the metabolic stability and modulating the conformational properties of the resulting peptides.[1]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, applications in peptide synthesis, and its role in the development of therapeutic agents, such as inhibitors of amyloid-beta peptide aggregation.
Physicochemical and Quantitative Data
| Property | Value (this compound) | Reference Value (Z-L-Meala-OH) |
| CAS Number | 68223-03-0 | 21691-41-8 |
| Molecular Formula | C12H15NO4 | C12H15NO4 |
| Molecular Weight | 237.25 g/mol [2] | 237.25 g/mol [3] |
| Appearance | White to off-white solid[2] | Not specified |
| Purity | ≥ 97.0% | Not specified |
| Melting Point | Not specified | 54-56°C |
| Boiling Point | Not specified | 389.5±31.0 °C (Predicted) |
| Solubility | Not specified | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Store at 2-8°C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the protection of the amino group of D-alanine with a benzyloxycarbonyl (Z) group, followed by the methylation of the protected amine. The following protocol is adapted from established methods for the L-enantiomer.
Step 1: Synthesis of N-alpha-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)
This step involves the Schotten-Baumann reaction to protect the amino group of D-alanine.
-
Materials:
-
D-alanine
-
2 M Sodium hydroxide (B78521) solution
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Ice bath
-
-
Procedure:
-
Dissolve D-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool the mixture to 0°C in an ice bath.
-
Slowly and concurrently add benzyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution in separate dropping funnels over 1-2 hours, ensuring the pH is maintained between 9 and 10.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 2 with cold 1 M hydrochloric acid, which will result in the precipitation of the product.
-
Filter the white precipitate, wash it with cold water, and dry it under a vacuum to yield N-Benzyloxycarbonyl-D-alanine.
-
Step 2: N-Methylation of N-alpha-Benzyloxycarbonyl-D-alanine
This step introduces the methyl group onto the nitrogen atom of the Z-protected D-alanine.
-
Materials:
-
N-Benzyloxycarbonyl-D-alanine (from Step 1)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
1 M Hydrochloric acid
-
Water
-
-
Procedure:
-
Suspend N-Benzyloxycarbonyl-D-alanine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
At 0°C, add sodium hydride (2.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction to 0°C and add methyl iodide (2.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.
-
The product, this compound, can then be extracted and purified.
-
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids like this compound into a growing peptide chain on a solid support requires optimized coupling conditions due to the steric hindrance of the N-methyl group.
-
General Workflow:
-
Resin Preparation: The appropriate resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection (if applicable): The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling:
-
In a separate vessel, this compound (or its Fmoc-protected counterpart, Fmoc-D-MeAla-OH) is pre-activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
The activated amino acid solution is then added to the deprotected resin.
-
Due to steric hindrance, longer coupling times (e.g., 4-6 hours) are often required for N-methylated amino acids.
-
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Applications in Drug Development
The primary advantage of incorporating N-methylated amino acids like this compound into peptide-based drug candidates is the enhanced resistance to enzymatic degradation by proteases. This modification can significantly improve the in vivo half-life and bioavailability of therapeutic peptides.
Inhibition of Amyloid-Beta (Aβ) Peptide Aggregation
A promising application of N-methylated amino acids is in the design of inhibitors for amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The N-methylation of amino acid residues within Aβ-derived peptide sequences can disrupt the hydrogen bonding network required for the formation of β-sheets, which are characteristic of amyloid fibrils.
-
Mechanism of Action:
-
Aβ peptides, particularly Aβ42, have a high propensity to misfold and aggregate into soluble oligomers and insoluble fibrils, which are neurotoxic.
-
Peptide inhibitors designed with N-methylated amino acids can bind to the hydrophobic core of Aβ monomers or oligomers.
-
The N-methyl groups act as "β-sheet breakers," sterically hindering the formation of the extended β-strand conformations necessary for fibril elongation.
-
This inhibition of aggregation can reduce the formation of toxic Aβ species, representing a potential therapeutic strategy for Alzheimer's disease.
-
Conclusion
This compound is a valuable synthetic building block for the development of novel peptide therapeutics. Its N-methylated D-amino acid structure provides a powerful tool for medicinal chemists to enhance the stability and efficacy of peptide-based drugs. The detailed protocols and application examples provided in this guide serve as a foundational resource for researchers and drug development professionals working in the field of peptide chemistry and therapy. The continued exploration of peptides incorporating this compound and similar modified amino acids holds significant promise for addressing unmet medical needs.
References
An In-depth Technical Guide on the Biological Significance of N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine is a protected amino acid derivative that serves as a crucial building block in the synthesis of modified peptides.[1][2] While this compound itself does not exhibit direct biological activity, its incorporation into peptide chains imparts significant and often desirable changes to the resulting peptide's biological and pharmacokinetic properties.[3][4] This technical guide delves into the profound impact of N-methylation, facilitated by building blocks like N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, on peptide function and its applications in drug discovery and development.
The core biological relevance of N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine lies in its ability to introduce N-methylation into a peptide backbone. This seemingly minor modification—the addition of a methyl group to the amide nitrogen—can dramatically alter a peptide's therapeutic potential.[5]
The Impact of N-Methylation on Peptide Properties
The introduction of an N-methyl group into a peptide backbone, a strategy enabled by synthetic precursors like N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, offers a powerful tool to enhance the therapeutic properties of peptides. This modification addresses several inherent limitations of natural peptides as drug candidates.
Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases. The steric hindrance from the N-methyl group shields the adjacent peptide bond from cleavage, extending the in-vivo half-life of peptide-based drugs.
Improved Cell Permeability and Bioavailability: N-methylation can increase a peptide's ability to cross cellular membranes. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate its passive diffusion across lipid membranes. This is a critical factor in improving the oral bioavailability of peptide drugs.
Conformational Control and Receptor Selectivity: The N-methyl group restricts rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. In some cases, this conformational constraint can even convert a receptor agonist into an antagonist.
Table 1: Summary of the Effects of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Rationale | Reference(s) |
| Proteolytic Stability | Increased | Steric hindrance at the peptide bond prevents protease recognition and cleavage. | |
| Cell Permeability | Increased | The non-polar methyl group enhances lipophilicity, aiding passive diffusion across cell membranes. | |
| Bioavailability | Improved | A combination of increased stability and permeability can lead to better oral bioavailability. | |
| Conformational Flexibility | Decreased | Restricted rotation around the N-Cα bond leads to a more rigid peptide backbone. | |
| Receptor Binding | Can be enhanced or altered | Pre-organization into a bioactive conformation can improve affinity and selectivity. |
The Role of the D-Alanine Configuration
The "D" configuration of the alanine (B10760859) in N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine is also of significant biological importance. Most naturally occurring amino acids are in the "L" configuration. The incorporation of a D-amino acid can further enhance a peptide's resistance to proteolysis, as proteases are typically specific for L-amino acid residues.
In the context of bacterial cell wall biosynthesis, the D-alanine-D-alanine terminus is a crucial component of peptidoglycan precursors. This structure is the target for important antibiotics like penicillin and vancomycin. While N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine is a synthetic building block not directly involved in this natural process, the use of D-alanine derivatives in medicinal chemistry is a well-established strategy to create more robust peptide-based therapeutics.
Experimental Protocols
The primary experimental protocol relevant to N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine is its use in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of this sterically hindered amino acid into a peptide chain.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids
1. Resin Preparation:
-
Start with a suitable solid support (resin), such as Rink Amide or Wang resin, depending on the desired C-terminus of the peptide.
-
Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for 30-60 minutes.
2. Deprotection:
-
Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid by treating it with a solution of 20% piperidine (B6355638) in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF to remove the deprotection solution and by-products.
3. Amino Acid Activation and Coupling:
-
Due to the steric hindrance of the N-methyl group, a potent coupling reagent is required. Dissolve 4 equivalents of N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine and 4 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), to the activation mixture and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Longer coupling times are often necessary for N-methylated amino acids.
4. Monitoring the Coupling Reaction:
-
The completion of the coupling reaction can be monitored using a qualitative test, such as the bromophenol blue test, as the standard ninhydrin (B49086) test is not effective for N-methylated amines.
5. Washing:
-
After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents.
6. Repetition:
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-4 hours.
8. Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet and wash with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizations
Below are diagrams illustrating key concepts related to the use of N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine in peptide synthesis.
Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis (SPPS) for incorporating an N-methylated amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 21691-41-8: N-[(benzyloxy)carbonyl]-N-methylalanine [cymitquimica.com]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Z-D-Meala-OH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Z-D-Meala-OH (N-alpha-Benzyloxycarbonyl-N-alpha-methyl-D-alanine). Due to the limited publicly available quantitative data for this specific compound, this document also outlines detailed, generalized experimental protocols for determining these key physicochemical properties, based on established methodologies for similar amino acid derivatives.
Core Concepts: Solubility and Stability
The solubility and stability of a compound are critical parameters in drug development and research. Solubility dictates the bioavailability and formulation possibilities of a compound, while stability determines its shelf-life and potential degradation pathways, which can impact efficacy and safety. For N-methylated amino acid derivatives like this compound, these properties are influenced by factors such as the protecting groups, the degree of N-methylation, and the surrounding chemical environment.
Solubility Data and Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
N-methylation of amino acids can have a significant impact on their physicochemical properties, often leading to increased lipophilicity and, in some cases, improved aqueous solubility. The solubility of amino acid derivatives is also highly dependent on the pH of the solution.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the quantitative solubility of an N-methylated amino acid derivative like this compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or mmol/L.
-
Stability Profile and Degradation
Specific stability data and degradation pathways for this compound are not extensively documented. However, general storage recommendations suggest keeping the compound at 2-8°C. The stability of amino acid derivatives can be affected by temperature, pH, light, and oxidative conditions.
Experimental Protocol for Stability Assessment
This protocol outlines a general approach to assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under different pH and temperature conditions and to identify potential degradation products.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 3, 7.4, and 9)
-
Temperature-controlled chambers or incubators
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Vials and other necessary labware
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the different pH buffers at a known concentration.
-
-
Incubation:
-
Aliquot the solutions into separate vials for each time point and condition.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C). Protect samples from light if photostability is also being assessed.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), retrieve a vial from each condition.
-
Immediately analyze the samples by HPLC.
-
-
Data Analysis:
-
Monitor the chromatograms for any decrease in the peak area of the parent compound (this compound) and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the parent compound remaining at each time point.
-
If using an HPLC-MS system, the mass of the degradation products can be determined to aid in their identification.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Physicochemical Characterization
Unveiling Z-D-Meala-OH: A Technical Guide to its Core Attributes and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, commonly referred to as Z-D-Meala-OH, is a protected amino acid derivative that plays a crucial role as a building block in peptide synthesis. Its unique structural features—the benzyloxycarbonyl (Z) protecting group, the N-methyl group, and the D-chiral configuration—confer specific properties to peptides, influencing their stability, conformation, and biological activity. This technical guide provides an in-depth exploration of the discovery, history, and scientific significance of this compound, with a focus on its application in drug discovery and development. While specific quantitative biological data for this compound is not extensively published, this paper will delve into the well-documented effects of its constituent modifications.
Core Data Summary
As a specialized chemical reagent, the publicly available quantitative data for this compound primarily pertains to its physical and chemical properties. Biological activity data is largely contextual, based on the effects of incorporating N-methylated D-amino acids into larger peptide structures.
| Property | Value | Reference |
| Full Chemical Name | N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine | Creative Peptides |
| Synonyms | This compound, Cbthis compound | Creative Peptides |
| CAS Number | 68223-03-0 | Creative Peptides |
| Molecular Formula | C12H15NO4 | Creative Peptides |
| Molecular Weight | 237.25 g/mol | Creative Peptides |
Historical Context and Discovery
The history of this compound is intrinsically linked to the evolution of peptide chemistry. The development of protecting groups was a pivotal moment, enabling the controlled, stepwise synthesis of peptides.
The benzyloxycarbonyl (Z or Cbz) group , introduced by Max Bergmann and Leonidas Zervas in 1932, was one of the first and most significant N-terminal protecting groups. Its stability under various coupling conditions and its facile removal by catalytic hydrogenation revolutionized peptide synthesis. This laid the groundwork for the creation of a vast library of protected amino acids, including Z-protected D-alanine.
The incorporation of N-methylated amino acids into peptides gained prominence as a strategy to enhance their therapeutic properties. N-methylation offers several advantages:
-
Increased Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the action of proteases, prolonging the in-vivo half-life of peptides.[1]
-
Improved Cell Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of a peptide, which can enhance its ability to cross cell membranes.[1]
-
Conformational Constraint: The presence of an N-methyl group restricts the rotation around the peptide bond, influencing the peptide's secondary structure and potentially locking it into a bioactive conformation.
The use of D-amino acids is another key strategy in drug design to improve peptide stability. Peptides composed of naturally occurring L-amino acids are readily degraded by proteases. The incorporation of D-amino acids renders the peptide bonds in their vicinity resistant to these enzymes.
The synthesis and availability of this compound as a commercial reagent is a culmination of these historical developments, providing researchers with a ready-to-use building block that combines three key features for peptide drug design. While a singular "discovery" paper for this compound is not apparent, its existence is a testament to the incremental advancements in synthetic organic chemistry and peptide science.
Experimental Protocols
The following are generalized protocols for the synthesis of Z-protected and N-methylated amino acids, which are foundational to the production of this compound.
General Procedure for Z-protection of an Amino Acid
This method, based on the original Schotten-Baumann reaction, is a standard procedure for introducing the benzyloxycarbonyl group.
Materials:
-
D-Alanine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3) or Sodium hydroxide (B78521) (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve D-Alanine in an aqueous solution of sodium carbonate or sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution, maintaining the pH in the alkaline range.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Z-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane.
General Procedure for N-methylation of a Z-protected Amino Acid
Several methods exist for the N-methylation of amino acids. The following is a representative procedure using methyl iodide.
Materials:
-
Z-D-Alanine-OH
-
Methyl iodide (CH3I)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Dissolve Z-D-Alanine-OH in anhydrous THF or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride in portions to the stirred solution.
-
After the evolution of hydrogen gas ceases, add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the solution with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound as a standalone molecule are not documented, its utility lies in its incorporation into peptide-based drugs that target specific pathways. The diagrams below illustrate the logical relationships and workflows relevant to the use of this compound in drug discovery.
References
The Strategic Incorporation of Z-D-Meala-OH in Modern Peptide Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic properties is paramount. Native peptides, while exhibiting high specificity and potency, are often hampered by poor metabolic stability and low cell permeability. Chemical modifications of the peptide backbone represent a powerful strategy to overcome these limitations. Among these, N-methylation of amino acid residues has emerged as a key tactic. This technical guide delves into the potential research applications of Z-D-Meala-OH (N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine), a protected N-methylated D-amino acid, as a valuable building block in the synthesis of next-generation peptide therapeutics.
This compound, with the CAS Number 68223-03-0 and molecular formula C12H15NO4, is an alanine (B10760859) derivative where the amide proton is replaced by a methyl group, and the amine is protected by a benzyloxycarbonyl (Z) group.[1] This unique structure offers a dual advantage in peptide synthesis: the N-methylation provides resistance to enzymatic degradation, while the D-configuration can further enhance stability against proteases. The Z-protecting group is instrumental in solution-phase peptide synthesis, a robust method for producing peptides on a larger scale.[2]
Core Concepts: The Impact of N-Methylation on Peptide Properties
The introduction of an N-methyl group into a peptide backbone, a modification offered by this compound, induces significant conformational and functional changes.
Enhanced Proteolytic Stability
N-methylation sterically hinders the approach of proteases, which are enzymes that cleave peptide bonds. This protection from enzymatic degradation leads to a longer in-vivo half-life of the peptide therapeutic.
Improved Cell Permeability
The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide backbone. This decrease in polarity can favor conformations that are more amenable to passive diffusion across cell membranes, potentially leading to improved oral bioavailability.
Conformational Control
N-methylation restricts the conformational freedom of the peptide backbone, which can help to stabilize specific secondary structures, such as β-turns. This pre-organization of the peptide into its bioactive conformation can lead to higher receptor binding affinity and specificity.
Potential Research Applications of this compound
The unique properties conferred by this compound make it a valuable tool for a range of research applications in drug development.
Development of Metabolically Stable Antimicrobial Peptides (AMPs)
Antimicrobial peptides are a promising class of therapeutics to combat antibiotic-resistant bacteria. However, their susceptibility to proteases limits their systemic application. The incorporation of this compound can enhance the stability of AMPs in biological fluids.
A study on the effects of N-methylation on the therapeutic properties of antimicrobial peptides demonstrated a significant increase in stability against serum proteases.[3] While this study did not use this compound specifically, it highlights the general principle. For instance, the substitution of natural amino acids with N-methylated counterparts in a lipopeptide increased its stability, with the remaining peptide area after 1 hour of exposure to serum increasing from approximately 20% to 50%.[3]
Table 1: Illustrative Impact of N-Methylation on Antimicrobial Peptide Stability
| Peptide Analog | Modification | Remaining Peptide after 1h Serum Incubation (%) |
| Parent Lipopeptide | None | ~20 |
| N-methylated Analog | N-methylation | ~50 |
This data is illustrative of the general effect of N-methylation on peptide stability as described in the literature and is not specific to a peptide containing this compound.
Design of Amyloid-β (Aβ) Peptide Inhibitors for Alzheimer's Disease
The aggregation of amyloid-β peptides is a hallmark of Alzheimer's disease. Peptides that can interfere with this aggregation process are potential therapeutic agents. A computational study has suggested that peptides containing N-methylated alanine can adopt a β-strand conformation and interact with the hydrophobic regions of Aβ peptides, thereby inhibiting their aggregation.[4] The use of this compound could be explored to synthesize stable peptides based on these computational models for experimental validation.
Modulation of Neurotransmitter Systems
N-methylated amino acid derivatives are utilized in neuropharmacological studies to investigate their effects on neurotransmitter systems. By incorporating this compound into neuropeptide analogs, researchers can develop tools to probe receptor-ligand interactions and develop novel therapeutics for neurological disorders.
Experimental Protocols: A Generalized Workflow for Peptide Synthesis using this compound
While this compound is primarily suited for solution-phase peptide synthesis, the following provides a generalized workflow. For solid-phase peptide synthesis (SPPS), an Fmoc-protected version (Fmoc-N-methyl-D-alanine) would be utilized.
Solution-Phase Peptide Synthesis Workflow
This method involves the coupling of amino acids in a solution, followed by purification at each step.
1. Deprotection of the N-terminal Amino Acid:
-
The protecting group (e.g., Boc or Fmoc) of the starting amino acid or peptide fragment is removed.
2. Activation of this compound:
-
The carboxylic acid of this compound is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole).
3. Coupling Reaction:
-
The activated this compound is reacted with the deprotected N-terminal amino acid of the growing peptide chain. The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
4. Work-up and Purification:
-
After the coupling reaction, the protected peptide is isolated and purified, often through extraction and crystallization, to remove unreacted starting materials and byproducts.
5. Final Deprotection:
-
Once the desired peptide sequence is assembled, the Z-group from the incorporated D-Meala residue and any side-chain protecting groups are removed. The Z-group is typically removed by catalytic hydrogenation.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Logical flow from this compound incorporation to enhanced peptide properties and research applications.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a modified amino acid.
Conclusion
This compound represents a strategic building block for medicinal chemists and drug development professionals aiming to enhance the therapeutic potential of peptide-based candidates. Its ability to confer proteolytic resistance, improve cell permeability, and control conformation opens avenues for the development of more robust and effective drugs. While specific experimental data for peptides containing this compound is not yet widely published, the well-established principles of N-methylation provide a strong rationale for its exploration in the design of novel antimicrobial, neuroprotective, and other targeted peptide therapeutics. Future research leveraging this and similar modified amino acids will undoubtedly continue to push the boundaries of peptide drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-D-Meala-OH molecular weight and formula
An In-depth Technical Guide to Z-D-Meala-OH
This guide provides comprehensive information on N-alpha-Benzyloxycarbonyl-N-alpha-methyl-D-alanine (this compound), a key reagent for researchers, scientists, and professionals in drug development and peptide chemistry.
Core Compound Data
This compound is a derivative of the amino acid alanine. The N-alpha-benzyloxycarbonyl (Z) group serves as a protecting group for the amine, which is crucial in controlled peptide synthesis.
| Parameter | Value | Source |
| Molecular Weight | 237.25 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |
| Synonyms | Z-D-N-Me-Ala-OH, N-alpha-Benzyloxycarbonyl-N-alpha-methyl-D-alanine | |
| Primary Application | Reagent in peptide synthesis | [2] |
Experimental Protocols
This compound is primarily utilized in solution-phase peptide synthesis. Below is a representative protocol for the coupling of a Z-protected amino acid to an amino acid ester, which is a fundamental step in building a peptide chain.
Objective: To synthesize a dipeptide by coupling this compound with an amino acid methyl ester (e.g., L-Alanine methyl ester).
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide (B86325) coupling agent
-
Hydroxybenzotriazole (HOBt)
-
A tertiary amine base (e.g., Triethylamine (TEA) or N-Methylmorpholine (NMM))
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Free-basing of the Amino Acid Ester:
-
Dissolve the amino acid methyl ester hydrochloride (e.g., H-Ala-OMe.HCl) in anhydrous DCM.
-
Add one equivalent of a tertiary amine base (e.g., TEA or NMM) to neutralize the hydrochloride and stir the mixture for approximately 15-30 minutes at room temperature.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.
-
Cool this solution to 0°C using an ice bath.
-
Add the coupling agent, DCC (1.1 equivalents), to the cooled solution and stir for about 15 minutes. This step forms an active ester intermediate.
-
-
Coupling Reaction:
-
Add the solution containing the free-based amino acid methyl ester from step 1 to the activated this compound solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure the completion of the coupling reaction.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of the solution.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude dipeptide product.
-
The crude product can be further purified by recrystallization or column chromatography to yield the pure Z-D-Meala-Ala-OMe.
-
Logical Workflow
The following diagram illustrates the general workflow for the utilization of this compound in a standard solution-phase peptide coupling reaction.
Caption: Workflow for solution-phase peptide synthesis using this compound.
References
Methodological & Application
Application Notes and Protocols for Peptide Synthesis Using Z-D-Meala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Z-D-Meala-OH (N-Benzyloxycarbonyl-D-N-methylalanine), into peptide sequences is a critical strategy in medicinal chemistry. This modification offers several advantages, including enhanced metabolic stability against enzymatic degradation, improved cell permeability, and the ability to induce specific conformational constraints on the peptide backbone.[1][2] These properties can lead to peptides with improved pharmacokinetic profiles and biological activities, such as enzyme inhibitors, receptor antagonists, and agonists.[1][2]
However, the synthesis of peptides containing N-methylated amino acids presents a significant challenge due to the steric hindrance of the N-methyl group, which can impede coupling reactions. This document provides detailed experimental protocols and application notes for the successful incorporation of this compound into peptides using both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.
Data Presentation
The successful coupling of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected coupling efficiencies and yields for the incorporation of N-methylated amino acids based on literature for similar compounds.
| Coupling Reagent | Synthesis Phase | Typical Coupling Time | Expected Yield (per step) | Purity (crude) | Reference |
| DCC/HOBt | Solution-Phase | 12-24 hours | Good to Excellent | Variable | [3] |
| HATU/DIPEA | Solid-Phase | 1-4 hours | >95% | Good | |
| PyBOP/HOAt | Solid-Phase | 1-3 hours | >95% | Good | |
| T3P® | Solution-Phase | 1-2 hours | High | High |
Note: The data presented in this table are representative for N-methylated amino acids and should be considered as a guideline. Actual results with this compound may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Synthesis with this compound
This protocol describes a representative method for the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Amino Component Preparation: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 30 minutes to neutralize the salt.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add DCC (1.1 eq) and stir for 15 minutes at 0°C. Then, add the neutralized amino component solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support using Fmoc chemistry. Note that for SPPS, the Fmoc-protected version, Fmoc-D-Meala-OH, would typically be used. This protocol is adapted for this compound for illustrative purposes, assuming a compatible resin and cleavage strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang resin)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 eq relative to resin loading) and HATU (3-5 eq) in DMF.
-
Add DIPEA (6-10 eq) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for the subsequent amino acid couplings.
-
Cleavage and Deprotection: After the final coupling, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: Workflow for solution-phase synthesis of a dipeptide using this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Hypothetical modulation of a cellular signaling pathway by a peptide containing D-N-methylalanine.
References
Application Notes and Protocols for the Use of Z-D-Meala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. N-methylation can increase metabolic stability by providing steric hindrance against proteolytic degradation, improve cell permeability, and constrain peptide conformation, which can lead to higher receptor affinity and selectivity. Z-D-Meala-OH (N-Benzyloxycarbonyl-N-methyl-D-alanine) is a valuable building block for introducing N-methylated D-alanine into a peptide sequence. The D-configuration further enhances enzymatic stability.
While the benzyloxycarbonyl (Z) protecting group is traditionally associated with solution-phase peptide synthesis, it can be effectively utilized in solid-phase peptide synthesis (SPPS) with appropriate protocols. These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, addressing the unique challenges and considerations for its successful incorporation.
Data Presentation
The incorporation of sterically hindered N-methylated amino acids like this compound into a growing peptide chain presents challenges, primarily due to the decreased nucleophilicity of the secondary amine. The choice of coupling reagent is critical to achieving high coupling efficiency. Below is a summary of commonly used coupling reagents and their general effectiveness for coupling N-methylated amino acids. Direct quantitative comparison for this compound is limited; therefore, this table provides a qualitative and semi-quantitative overview.
| Coupling Reagent | Activating Agent | Typical Coupling Time | Reported Efficiency for N-methylated Amino Acids | Notes |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1 - 4 hours | High | Generally considered one of the most effective reagents for sterically hindered couplings.[1] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 2 - 6 hours | Good to High | A reliable and efficient coupling reagent with low racemization potential.[2] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 2 - 6 hours | Moderate to Good | Can be less effective than HATU for particularly difficult couplings. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | 4 - 12 hours | Moderate | A cost-effective option, but may require longer reaction times and double coupling. |
Experimental Protocols
The following protocols are provided as a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. Optimization may be required based on the specific peptide sequence and the resin used.
Protocol 1: Coupling of this compound to the Resin-Bound Peptide
This protocol describes the coupling of this compound onto a deprotected N-terminal amine of the growing peptide chain on the solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
Pre-activation of this compound:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[1]
-
-
Monitoring the Coupling:
-
The standard Kaiser test is not suitable for secondary amines like N-methylated amino acids. Use the Bromophenol Blue test (see Protocol 4) to monitor the reaction.
-
If the test indicates incomplete coupling, a second coupling (recoupling) with a freshly prepared activated this compound solution for another 2 hours is recommended.
-
-
Washing: Once the coupling is complete (negative Bromophenol Blue test), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: On-Resin Deprotection of the Z-Group via Palladium-Catalyzed Hydrogenolysis
This protocol enables the selective removal of the N-terminal Z-group, allowing for further peptide chain elongation. This method is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS.
Materials:
-
Z-D-Meala-peptide-resin
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Cyclohexadiene (B1204751) (hydrogen donor)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Wash the Z-D-Meala-peptide-resin with DMF (3 times) and then with anhydrous THF (3 times).
-
Catalyst Suspension: In a separate flask under an inert atmosphere, carefully suspend 10% Pd/C (0.2 equivalents by weight relative to the peptide-resin) in anhydrous THF. Caution: Palladium on carbon can be pyrophoric when dry.
-
Deprotection Reaction:
-
Add the Pd/C suspension to the resin.
-
Add 1,4-cyclohexadiene (10-20 equivalents relative to the Z-group).
-
Agitate the mixture at room temperature. The reaction progress can be monitored over 12-24 hours.
-
-
Monitoring Deprotection: Periodically take a small resin sample, wash thoroughly with THF and DMF, and perform a ninhydrin (B49086) or bromophenol blue test. A positive result (blue beads) indicates the presence of the deprotected free amine.
-
Washing: Once the deprotection is complete, filter the resin to remove the Pd/C catalyst and wash thoroughly with THF (3 times), DMF (3 times), and DCM (3 times). The resin is now ready for the next coupling cycle.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Final peptide-resin, dried under vacuum
-
Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage Reaction:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
The specific cocktail composition may need to be optimized based on the amino acids present in the peptide sequence. For peptides containing methionine or cysteine, specific scavengers should be included to prevent side reactions.[3][4]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 4: Bromophenol Blue Test for Monitoring Coupling of N-methylated Amino Acids
Reagents:
-
Test Solution: 0.05% (w/v) bromophenol blue in DMF.
Procedure:
-
Take a small sample of resin beads (10-20 beads) from the reaction vessel.
-
Wash the beads on a small piece of filter paper with DMF to remove any excess reagents.
-
Transfer the beads to a small test tube.
-
Add 1-2 drops of the bromophenol blue test solution.
-
Observe the color of the beads immediately.
-
Blue or blue-green beads: Incomplete coupling (free amine present). Recoupling is necessary.
-
Yellow-green beads: Coupling is nearly complete.
-
Yellow beads: Complete coupling (no free amine).
-
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis Incorporating this compound.
Caption: Logical Relationship for the Coupling and Monitoring of this compound in SPPS.
References
Application Notes and Protocols for Z-D-Meala-OH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Meala-OH, chemically known as N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, is an amino acid derivative. While its precise biological mechanism and specific cellular targets are not extensively documented in publicly available literature, its structural similarity to other modified amino acids suggests potential applications in peptide synthesis and as a modulator of cellular processes.
Disclaimer: The following protocols are based on general laboratory practices for handling powdered compounds with limited solubility and biological information. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific cell lines and assays.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 68223-03-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₅NO₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 237.25 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid powder | --INVALID-LINK-- |
| Purity | >97% (typical) | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | --INVALID-LINK-- |
Solution Preparation Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, use with caution)
Protocol for Preparing a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh out 2.37 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a water bath (not exceeding 37°C) for a short period may be attempted. Caution: The stability of this compound upon heating is unknown.
-
-
Sterilization: The stock solution prepared in DMSO is considered sterile if handled under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Experimental Protocol: Determining Working Concentration
Note: As there is no established working concentration for this compound in cell culture, a dose-response experiment is essential.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution
-
Cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
CO₂ incubator
Protocol:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density appropriate for your cell line and the duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of Serial Dilutions:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium. A common starting range for a new compound is from 0.1 µM to 100 µM.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include untreated and vehicle-treated control wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the cytotoxic concentration (e.g., IC₅₀) and to select appropriate sub-toxic concentrations for further functional assays.
Visualization of Workflows and Potential Pathways
Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing and using this compound in cell culture.
Hypothetical Signaling Pathway: Glutamate (B1630785) Transporter Inhibition
Please Note: There is currently no direct evidence linking this compound to the inhibition of glutamate transporters. The following diagram illustrates a general mechanism of how an inhibitor of glutamate transporters might affect a synapse, which could be a potential area of investigation for this compound.
Caption: Hypothetical inhibition of glutamate transporters by this compound.
Application Note: Quantitative Analysis of Z-D-MeAla-OH in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods for the quantitative determination of N-alpha-Benzyloxycarbonyl-N-alpha-methyl-D-alanine (Z-D-MeAla-OH) in biological samples, such as plasma. Given the absence of specific validated methods for this analyte in peer-reviewed literature, this application note outlines two robust approaches adapted from established methodologies for similar N-methylated and protected amino acids: 1) a direct analysis using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) and 2) a derivatization-based method using Reversed-Phase Liquid Chromatography with Tandem Mass Spectrometry (RP-LC-MS/MS). Detailed experimental protocols, expected performance characteristics, and visual workflows are provided to guide researchers in developing and validating a suitable analytical method.
Introduction
This compound is a protected, N-methylated D-amino acid derivative. Such compounds are of significant interest in peptide chemistry and drug development, where N-methylation can enhance metabolic stability and membrane permeability of peptides. The benzyloxycarbonyl (Z) group is a common protecting group for the amine function. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and metabolism studies. This note details two effective LC-MS/MS strategies for this purpose.
Analytical Strategies
The physicochemical properties of this compound (MW: 237.25 g/mol ), with its polar carboxylic acid group and a more hydrophobic Z-group, allow for two primary analytical approaches using LC-MS/MS.
-
Direct Analysis via HILIC-MS/MS: HILIC is well-suited for the retention of polar compounds that are not well-retained on traditional reversed-phase columns. This approach allows for the direct analysis of this compound without the need for derivatization, simplifying the sample preparation workflow.
-
Derivatization and RP-LC-MS/MS: This method involves a chemical derivatization step to enhance the hydrophobicity and ionization efficiency of the analyte. Derivatization of the carboxylic acid group, for instance with 1-bromobutane (B133212), allows for excellent retention and separation on a reversed-phase (e.g., C18) column. This can lead to improved sensitivity and robustness.
Proposed Mass Spectrometry Fragmentation
A critical step in developing a selective LC-MS/MS method is the identification of suitable precursor and product ions for Multiple Reaction Monitoring (MRM). For this compound, electrospray ionization in positive mode (ESI+) is proposed. The protonated molecule [M+H]⁺ at m/z 238.1 will serve as the precursor ion. Based on the fragmentation of similar Z-protected amino acids, the primary fragmentation pathways involve the Z-group.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for preparing plasma or serum samples for both HILIC and RP-LC analysis.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquot: Transfer 100 µL of the sample to a clean microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with a suitable internal standard (e.g., an isotopically labeled version of this compound or a structurally similar N-methylated amino acid) to a final concentration of 100 ng/mL.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute:
-
For HILIC analysis: Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid.
-
For RP-LC analysis (with derivatization): Proceed to the derivatization protocol.
-
Method 1: HILIC-MS/MS Protocol
-
LC System: UPLC/HPLC system capable of delivering accurate gradients.
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0.0-1.0 min: 95% B
-
1.0-5.0 min: Linear gradient to 50% B
-
5.0-6.0 min: Hold at 50% B
-
6.1-8.0 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor m/z 238.1 -> Product m/z 91.1 (quantitative), 146.1 (qualitative).
-
Internal Standard: Appropriate transitions for the chosen IS.
-
Method 2: Derivatization and RP-LC-MS/MS Protocol
Derivatization (Butylation):
-
Reconstitute: Reconstitute the dried extract from the sample preparation step in 50 µL of acetonitrile.
-
Add Reagent: Add 20 µL of 5% 1-bromobutane in acetonitrile and 10 µL of a catalyst (e.g., diisopropylethylamine).
-
React: Cap the vials and heat at 60°C for 30 minutes.
-
Evaporate: Evaporate the reaction mixture to dryness under nitrogen.
-
Reconstitute: Reconstitute the derivatized sample in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
RP-LC-MS/MS:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-4.0 min: Linear gradient to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-7.0 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
MS System: As in Method 1.
-
MRM Transitions: To be determined for the butylated derivative of this compound and its corresponding internal standard.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods, based on published data for similar N-methylated amino acids. These values should be established and confirmed during in-house method validation.
| Parameter | HILIC-MS/MS | RP-LC-MS/MS (with Derivatization) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Calibration Range | 5 - 2000 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 1 - 2 ng/mL | 0.2 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 12% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 92 - 108% |
| Matrix Effect | To be evaluated | To be evaluated |
Workflow Diagram
Conclusion
The two methods presented, direct analysis by HILIC-MS/MS and derivatization followed by RP-LC-MS/MS, offer robust and sensitive options for the quantification of this compound in biological matrices. The choice between the methods will depend on the specific requirements of the study, such as desired sensitivity, sample throughput, and available instrumentation. The HILIC method provides a simpler workflow, while the derivatization approach may offer lower limits of detection. It is imperative that a full method validation be performed according to regulatory guidelines to ensure the accuracy and reliability of the data generated.
Application Notes and Protocols for the Pan-Caspase Inhibitor Z-VAD-FMK in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "Z-D-Meala-OH" did not yield sufficient data in the scientific literature as a caspase inhibitor, this document provides comprehensive application notes and protocols for a well-characterized and widely used pan-caspase inhibitor, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) . Z-VAD-FMK is a cell-permeable, irreversible inhibitor of a broad range of caspases, making it an invaluable tool for studying apoptosis and other caspase-mediated cellular processes in vitro.[1][2][3] By binding to the catalytic site of caspases, Z-VAD-FMK effectively blocks the apoptotic cascade.[1][3] These notes offer detailed guidance on the effective use of Z-VAD-FMK in various cell-based assays.
Quantitative Data Summary
The optimal concentration of Z-VAD-FMK can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. The following table summarizes typical working concentrations from various studies.
| Cell Line | Application | Z-VAD-FMK Concentration | Incubation Time | Reference |
| Jurkat (Human T lymphocyte) | Inhibition of FasL-induced apoptosis | 10 - 200 µM | 24 h | |
| THP.1 (Human monocytic) | Inhibition of apoptosis | 10 µM | Not specified | |
| HL-60 (Human promyelocytic leukemia) | Inhibition of camptothecin-induced apoptosis | 50 µM | Not specified | |
| HeLa (Human cervical cancer) | Inhibition of apoptosis | 40 µM | 30 min pre-incubation | |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Protection from etoposide-induced cell death | 50 µM | 48 h | |
| Mouse Cortical Neurons | Attenuation of staurosporine-induced apoptosis | Not specified | Not specified | |
| Human Neutrophils | Biphasic effect on TNFα-induced apoptosis | 1 - 30 µM (inhibition), >100 µM (enhancement) | 30 min pre-incubation | |
| C2C12 (Mouse myoblast) | Protection from statin-induced apoptosis | Not specified | 24, 72, or 120 h | |
| L929 (Mouse fibrosarcoma) | Induction of necroptosis | 20 - 50 µM | Not specified |
Experimental Protocols
General Guidelines for Preparing and Using Z-VAD-FMK
Z-VAD-FMK is typically supplied as a powder and should be reconstituted in sterile DMSO to create a stock solution (e.g., 20 mM). Store the stock solution at -20°C. For cell culture experiments, dilute the stock solution in fresh, serum-containing medium to the desired final concentration immediately before use. To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), and a vehicle control (medium with the same concentration of DMSO) should always be included in the experimental design.
Protocol for Inhibition of Apoptosis
This protocol describes a general procedure for using Z-VAD-FMK to inhibit apoptosis induced by a chemical agent.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TNF-α)
-
Z-VAD-FMK stock solution (20 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Pre-treatment with Z-VAD-FMK: The next day, pre-incubate the cells with the desired concentration of Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours. This allows the inhibitor to permeate the cells and be available to block caspases upon their activation.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells. Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducer only (positive control)
-
Cells treated with Z-VAD-FMK only
-
Cells treated with the vehicle (DMSO) only
-
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis in the positive control group (typically 6-48 hours, depending on the stimulus and cell type).
-
Apoptosis Assessment: Harvest the cells and stain them according to the manufacturer's protocol for the chosen apoptosis detection kit (e.g., Annexin V/PI staining).
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Z-VAD-FMK
-
Apoptosis-inducing agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the "Protocol for Inhibition of Apoptosis" in a 96-well plate.
-
Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Visualizations
References
Application of Z-D-Meala-OH in Drug Discovery: A General Overview and Protocols
Note to the Reader: As of December 2025, publicly available scientific literature and databases do not contain specific applications of Z-D-Meala-OH (N-benzyloxycarbonyl-N-methyl-D-alanine) in drug discovery, including its mechanism of action, modulation of specific signaling pathways, or quantitative biological data from in vitro or in vivo studies. The information provided herein is based on the chemical nature of this compound and its general application as a specialized amino acid derivative in peptide synthesis, a crucial process in drug discovery.
This compound is a protected amino acid derivative used as a building block in the chemical synthesis of peptides. Its unique structural features—a benzyloxycarbonyl (Z) protecting group, an N-methyl group, and a D-chiral center—make it a valuable reagent for creating modified peptides with potentially enhanced therapeutic properties.
General Properties of this compound
| Property | Value | Source |
| Chemical Name | N-benzyloxycarbonyl-N-methyl-D-alanine | Chemical Supplier Data |
| Synonyms | Z-D-N-Me-Ala-OH, Cbthis compound | Chemical Supplier Data |
| CAS Number | 68223-03-0 | Chemical Supplier Data |
| Molecular Formula | C₁₂H₁₅NO₄ | Chemical Supplier Data |
| Molecular Weight | 237.25 g/mol | Chemical Supplier Data |
| Appearance | White to off-white solid | Chemical Supplier Data |
| Primary Application | Reagent in solid-phase peptide synthesis (SPPS) | Inferred from chemical structure and supplier information |
Significance in Peptide-Based Drug Discovery
The incorporation of this compound into a peptide chain can confer several advantageous properties relevant to drug discovery:
-
Increased Proteolytic Stability: The N-methyl group on the peptide backbone provides steric hindrance, making the adjacent peptide bond resistant to cleavage by proteases. This can significantly increase the half-life of a peptide drug in vivo.
-
Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, leading to a more conformationally constrained peptide. This can result in higher binding affinity and selectivity for its biological target.
-
Enhanced Membrane Permeability: The N-methyl group can increase the lipophilicity of the peptide and reduce the number of hydrogen bond donors, which may improve its ability to cross cell membranes.
-
D-Amino Acid Configuration: The use of a D-amino acid instead of the natural L-amino acid also contributes to proteolytic stability, as proteases are typically specific for L-amino acids.
These properties are highly desirable in the development of peptide therapeutics, which often suffer from poor stability and bioavailability.
Experimental Protocols
The primary use of this compound is in solid-phase peptide synthesis (SPPS). Below is a general protocol for the incorporation of this compound into a growing peptide chain on a solid support.
Protocol: Incorporation of this compound into a Peptide Sequence via SPPS
Materials:
-
Resin with a suitable linker and the initial amino acid attached (e.g., Wang resin, Rink amide resin)
-
This compound
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Deprotection reagent for the N-terminal protecting group of the resin-bound peptide (e.g., 20% piperidine (B6355638) in DMF for Fmoc deprotection)
-
Washing solvents: DMF, DCM, Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
N-terminal Deprotection: If the resin-bound peptide has an N-terminal Fmoc protecting group, remove it by treating the resin with 20% piperidine in DMF for 5-10 minutes, repeated once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the deprotection reagent and byproducts.
-
Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent like HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. This pre-activates the carboxylic acid of this compound.
-
Coupling: Add the activated this compound solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating successful coupling. Note that the Kaiser test will be negative for the secondary amine after the N-methylated amino acid has been coupled.
-
Continuation of Synthesis: For the next amino acid in the sequence, the Z-group of the newly added this compound would need to be removed. This is typically done by hydrogenolysis, which is not compatible with standard SPPS. Therefore, Z-protected amino acids are more commonly used in solution-phase synthesis or as the final N-terminal residue in SPPS where subsequent deprotection is not required on the synthesizer. For SPPS, an Fmoc-D-Meala-OH would be the more conventional choice. If this compound is used, the peptide is typically cleaved from the resin before the Z-group is removed.
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Structural features of this compound and their implications in peptide drug discovery.
Application Notes and Protocols for Z-D-Meala-OH in the Context of Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Meala-OH, chemically known as N-benzyloxycarbonyl-N-methyl-D-alanine, is a protected amino acid derivative. While not an enzyme inhibitor in its own right, it serves as a valuable building block in the synthesis of peptidomimetic inhibitors. The incorporation of N-methylated amino acids, such as N-methyl-D-alanine, into peptide sequences can confer advantageous properties to the resulting inhibitor. These benefits include increased resistance to proteolytic degradation, which enhances in vivo stability, and conformational constraint of the peptide backbone, which can lead to improved binding affinity and selectivity for the target enzyme.
These application notes provide a detailed protocol for a hypothetical enzyme inhibition assay using a custom-synthesized peptide inhibitor incorporating this compound. The target enzyme in this example is Caspase-3, a key executioner caspase in the apoptotic pathway and a significant target in drug discovery for various pathologies, including neurodegenerative diseases and cancer.
Principle of the Assay
The activity of Caspase-3 is monitored using a fluorogenic substrate, Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). When cleaved by active Caspase-3, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of AMC production is directly proportional to the Caspase-3 activity. The potency of a test inhibitor is determined by measuring the reduction in the rate of AMC fluorescence in the presence of the inhibitor.
Hypothetical Inhibitor: Z-Ala-Val-(N-Me-D-Ala)-Asp-FMK
For the purpose of this protocol, we will consider a hypothetical, irreversible caspase inhibitor, Z-Ala-Val-(N-Me-D-Ala)-Asp-FMK, synthesized using this compound. The fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition.
Data Presentation
The inhibitory activity of Z-Ala-Val-(N-Me-D-Ala)-Asp-FMK and a known control inhibitor, Z-DEVD-FMK, against Caspase-3 are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Type |
| Z-Ala-Val-(N-Me-D-Ala)-Asp-FMK (Hypothetical) | Human Recombinant Caspase-3 | 15.2 | Irreversible |
| Z-DEVD-FMK (Control) | Human Recombinant Caspase-3 | 9.8 | Irreversible |
Experimental Protocols
Materials and Reagents
-
Human Recombinant Caspase-3 (active)
-
Z-Ala-Val-(N-Me-D-Ala)-Asp-FMK (Hypothetical Test Inhibitor)
-
Z-DEVD-FMK (Control Inhibitor)
-
Ac-DEVD-AMC (Caspase-3 Substrate)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% (v/v) Glycerol, 2 mM EDTA, 5 mM DTT
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Preparation of Reagents
-
Caspase-3 Stock Solution: Reconstitute lyophilized human recombinant Caspase-3 in assay buffer to a final concentration of 1 unit/µL. Aliquot and store at -80°C.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Z-Ala-Val-(N-Me-D-Ala)-Asp-FMK and Z-DEVD-FMK in 100% DMSO.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Ac-DEVD-AMC in 100% DMSO.
-
Working Solutions:
-
Caspase-3 Working Solution: Dilute the Caspase-3 stock solution to 0.01 units/µL in assay buffer. Prepare this solution fresh before each experiment.
-
Inhibitor Working Solutions: Perform serial dilutions of the 10 mM inhibitor stock solutions in assay buffer to achieve a range of concentrations for the IC50 determination (e.g., from 1 nM to 100 µM).
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution to 200 µM in assay buffer.
-
Assay Procedure
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Add 10 µL of each inhibitor dilution to the respective wells. For the no-inhibitor control, add 10 µL of assay buffer.
-
Add 20 µL of the Caspase-3 working solution to all wells except the blank wells (add 20 µL of assay buffer to the blank wells).
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the 200 µM substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Subtract the slope of the blank from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of No-Inhibitor Control)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Caspase activation signaling pathway leading to apoptosis.
Caption: Experimental workflow for the Caspase-3 inhibition assay.
Application Notes and Protocols for the Incorporation of Z-D-MeAla-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-benzyloxycarbonyl-N-methyl-D-alanine (Z-D-MeAla-OH), into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation offers several advantages, including enhanced metabolic stability against enzymatic degradation, improved cell permeability, and the ability to modulate peptide conformation.[1][2] These properties can lead to peptides with increased in-vivo half-lives and improved oral bioavailability.[1]
This compound is a derivative of the amino acid alanine (B10760859) where a methyl group is attached to the nitrogen atom of the peptide backbone, and the N-terminus is protected by a benzyloxycarbonyl (Z) group. This modification introduces steric hindrance that can protect the peptide from degradation by proteases. However, this same steric hindrance poses a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in lower coupling yields and necessitating optimized protocols.[1]
These application notes provide a comprehensive guide for the successful incorporation of this compound into synthetic peptides, covering the selection of coupling reagents, detailed experimental protocols, and strategies to overcome common challenges.
Challenges in Incorporating this compound
The primary obstacle in coupling this compound or other N-methylated amino acids is the steric hindrance at the secondary amine, which significantly slows down the acylation reaction rate. This reduced reactivity requires the use of highly efficient coupling reagents to achieve satisfactory yields. Furthermore, prolonged reaction times and the potential need for elevated temperatures can increase the risk of side reactions, most notably epimerization at the chiral center of the activated amino acid.
Key challenges include:
-
Reduced Nucleophilicity: The N-methyl group reduces the nucleophilicity of the secondary amine, making it a poorer nucleophile for attacking the activated carboxyl group of the incoming amino acid.
-
Steric Hindrance: The bulky Z-protecting group and the N-methyl group create a sterically crowded environment around the reaction center, impeding the approach of the coupling reagents and the acylating species.
-
Ineffectiveness of Standard Coupling Reagents: Commonly used coupling reagents in SPPS, such as HBTU and HCTU, are often inefficient in promoting the coupling of N-methylated amino acids.
-
Difficulty in Monitoring: The standard ninhydrin (B49086) (Kaiser) test, used to monitor the completion of coupling reactions, does not work for N-methylated amines as it requires a primary amine to give a positive colorimetric result.
Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids
The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like this compound. The following table summarizes the reported effectiveness of various coupling reagents for N-methylated amino acids. While direct quantitative data for this compound is limited, this table provides a comparative overview based on their general performance with similar residues.
| Coupling Reagent | Chemical Name | Typical Equivalents (Reagent:Amino Acid:Base) | Reported Purity/Efficiency for N-methylated Amino Acids | Key Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 1.9:2:4 | High to Quantitative. Purity often >85% for crude peptides.[1] | Highly efficient for hindered couplings. Can be more expensive. Reacts faster with less epimerization. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 2:2:4 | Good to High. | Effective for many standard and some difficult couplings. Byproducts are less hazardous than those of BOP. |
| PyBrOP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | 2:2:6 | High to Very High. | A more reactive phosphonium (B103445) salt, particularly useful for very difficult couplings like N-methylamino acids. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1.9:2:4 | Moderate to Good. | Generally less effective than HATU for sterically hindered couplings. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate | 2:2:2 | Moderate to Good. | A cost-effective option. Oxyma is a non-explosive alternative to HOBt and HOAt. |
| Boc-Phe-NCA | Boc-protected phenylalanine N-carboxyanhydride | Excess | Good to High. | Superior for prolonged reaction times or at elevated temperatures for some hindered couplings. |
Note: The efficiency of these reagents can be sequence-dependent and may require optimization for specific peptide sequences.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Manual SPPS using HATU Coupling
This protocol is a robust method for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Bromophenol Blue monitoring solution
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (for preceding amino acid):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 2-3 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 4-6 hours. Due to steric hindrance, a longer coupling time is recommended.
-
-
Monitoring the Coupling Reaction:
-
A standard Kaiser test will not work for the N-methylated amine of this compound.
-
Use the Bromophenol Blue test to monitor the completion of the coupling. A negative test (yellow or green beads) indicates a complete or near-complete reaction.
-
-
Washing: After the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (3 times).
-
Subsequent Amino Acid Coupling (if applicable):
-
For the next amino acid coupling onto the N-methylated amine of the incorporated this compound, repeat the coupling step using an appropriate Fmoc-amino acid and a potent coupling reagent like HATU. Extended coupling times may be necessary.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (if necessary), wash the resin with DMF and DCM and dry it under vacuum.
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Microwave-Assisted SPPS
Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.
Procedure:
-
Follow the steps for manual SPPS (Protocol 1) for resin swelling and deprotection.
-
Microwave-Assisted Coupling:
-
Perform the pre-activation of this compound with HATU and DIPEA as described above.
-
Add the activated amino acid solution to the resin.
-
Place the reaction vessel in a microwave peptide synthesizer.
-
Irradiate at a constant temperature (e.g., 50-75°C) for 10-30 minutes. The optimal time and temperature should be determined empirically.
-
After irradiation, allow the vessel to cool and proceed with washing and monitoring as in the manual protocol.
-
If the coupling is incomplete, a second microwave-assisted coupling can be performed.
-
Visualizations
Signaling Pathway
Caption: General GPCR signaling pathway often modulated by therapeutic peptides.
Experimental Workflow
Caption: Experimental workflow for SPPS incorporating this compound.
Logical Relationships
Caption: Logical relationship between challenges and solutions.
References
Z-D-Meala-OH supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Z-D-Meala-OH, a modified D-alanine derivative with potential applications in muscle biology research. This compound, also known as N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, is available from various chemical suppliers for research purposes.
I. Overview and Potential Applications
This compound is an N-methylated and benzyloxycarbonyl-protected form of D-alanine. While research on this specific compound is emerging, studies on analogous D-alanine derivatives suggest a potential role in mitigating muscle atrophy. One study has shown that a D-alanine analog can prevent muscle wasting by downregulating myostatin, a negative regulator of muscle growth, and promoting the phosphorylation of Akt and ERK, key proteins in muscle hypertrophy signaling pathways[1].
Potential Research Applications:
-
In vitro studies of muscle cell growth and differentiation: Investigating the effects of this compound on myoblast proliferation, differentiation into myotubes, and prevention of atrophy in cell lines such as C2C12.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in skeletal muscle cells.
-
Peptide synthesis: Incorporation of a protected, N-methylated D-amino acid into peptide chains to enhance stability and conformational properties.
II. Supplier and Purchasing Information
This compound (CAS No. 68223-03-0) can be procured from several chemical suppliers specializing in amino acids, peptides, and biochemical reagents.[2][3][4][5] Researchers should request certificates of analysis to ensure the purity and identity of the compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| MedchemExpress | 68223-03-0 | C12H15NO4 | 237.25 g/mol | >97% |
| Creative Peptides | 68223-03-0 | C12H15NO4 | 237.25 g/mol | >97% |
| Moldb | 68223-03-0 | C12H15NO4 | 237.25 g/mol | ~97% |
III. Experimental Protocols
The following are representative protocols that can be adapted for studying the effects of this compound in a research setting.
A. In Vitro Muscle Atrophy Model with C2C12 Cells
This protocol describes the induction of atrophy in differentiated C2C12 myotubes, which can be used to assess the protective effects of this compound. Atrophy can be induced by serum starvation or treatment with agents like dexamethasone (B1670325) or TNF-α.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium: DMEM with 2% Horse Serum (HS)
-
Atrophy Induction Medium: Serum-free DMEM or DMEM with 2% HS and an atrophy-inducing agent (e.g., 100 ng/mL TNF-α)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows for confluence within 24-48 hours.
-
Differentiation: Once cells reach approximately 90% confluence, replace the growth medium with differentiation medium. Refresh the differentiation medium every 48 hours for 4-7 days to allow for the formation of multinucleated myotubes.
-
Atrophy Induction and Treatment:
-
Replace the differentiation medium with the atrophy induction medium.
-
In parallel wells, treat the myotubes with the atrophy induction medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate for 24-72 hours.
-
-
Analysis: Assess the extent of muscle atrophy and the protective effect of this compound using methods such as:
-
Microscopy: Capture images to visually assess myotube morphology and diameter.
-
Immunofluorescence: Stain for muscle-specific proteins like myosin heavy chain to quantify myotube size.
-
Western Blotting or qPCR: Analyze the expression of atrophy markers (e.g., MuRF1, MAFbx/atrogin-1) and key signaling proteins (e.g., myostatin, phosphorylated Akt, phosphorylated ERK).
-
B. Myostatin Expression Assay
To investigate the effect of this compound on myostatin levels, a key negative regulator of muscle mass, a quantitative immunoassay can be performed on cell lysates or conditioned media.
Materials:
-
C2C12 myotubes treated as described above.
-
Cell lysis buffer.
-
Commercial Myostatin ELISA kit.
Procedure:
-
Sample Collection: Collect cell lysates or conditioned media from treated and control C2C12 myotubes.
-
ELISA: Follow the manufacturer's protocol for the myostatin ELISA kit to quantify the concentration of myostatin in each sample.
-
Data Analysis: Compare the myostatin levels between untreated, atrophy-induced, and this compound-treated groups to determine the effect of the compound on myostatin expression and/or secretion.
IV. Signaling Pathways and Visualization
Research suggests that D-alanine analogs may exert their pro-muscle effects by modulating the myostatin and Akt/ERK signaling pathways. The binding of myostatin to its receptor, ActRIIB, initiates a signaling cascade that leads to the phosphorylation of Smad2/3, which in turn inhibits muscle growth. Myostatin signaling can also reduce the activity of Akt, a key promoter of muscle protein synthesis. Conversely, activation of the Akt and ERK pathways promotes muscle hypertrophy.
The proposed mechanism of action for a D-alanine analog like this compound involves the inhibition of myostatin, leading to a downstream activation of the Akt/ERK pathway, thereby promoting muscle growth and preventing atrophy.
Below are Graphviz diagrams illustrating the relevant signaling pathways and a hypothetical experimental workflow.
Caption: Myostatin signaling pathway leading to muscle atrophy.
References
- 1. ScholarWorks@Korea University College of Medicine: Effects of D-alanine analog on muscle atrophy through regulation of myostatin expression [scholarworks.korea.ac.kr]
- 2. 68223-03-0 | this compound - Moldb [moldb.com]
- 3. This compound - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Z-D-Meala-OH Synthesis Impurities
Welcome to the technical support center for Z-D-Meala-OH (N-benzyloxycarbonyl-N-methyl-D-alanine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this valuable N-methylated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The primary impurities in this compound synthesis typically arise from the reaction conditions and starting materials. Key impurities include:
-
Diastereomeric Impurity (Z-L-Meala-OH): This is the most critical impurity, resulting from the epimerization of the chiral center of D-alanine to L-alanine.[1]
-
Unreacted Starting Materials: Residual Z-D-Ala-OH (the precursor for methylation) can be present if the methylation reaction is incomplete.
-
Reagent-Related Impurities: Byproducts from methylation agents (e.g., methyl iodide) and the base used in the reaction.
-
Over-methylation: In some cases, methylation of the carboxylic acid to form the methyl ester can occur, though this is less common under typical conditions.
Q2: My analysis shows a significant peak corresponding to the L-isomer (Z-L-Meala-OH). What causes this epimerization and how can it be minimized?
A2: Epimerization is the conversion of the desired D-isomer into its L-isomer counterpart. This occurs via the abstraction of the acidic α-proton by a base, forming a planar enolate intermediate, which can then be re-protonated to form either the D or L isomer.[1][2] N-methylated amino acids are particularly susceptible to base-catalyzed epimerization. To minimize this side reaction:
-
Choice of Base: Use a milder, non-nucleophilic base. Strong bases like sodium hydride can significantly promote epimerization.
-
Temperature Control: Perform the methylation reaction at low temperatures (e.g., 0°C or below) to reduce the rate of α-proton abstraction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Solvent: Apolar solvents may help reduce the rate of epimerization compared to polar solvents.[3]
Q3: What are the recommended analytical methods for detecting and quantifying impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive purity analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most crucial technique for quantifying the diastereomeric purity (D vs. L isomer). A chiral stationary phase (CSP) is required to separate the enantiomers.[4]
-
Reversed-Phase HPLC (RP-HPLC): Useful for quantifying non-chiral impurities such as unreacted Z-D-Ala-OH and other byproducts.
-
Mass Spectrometry (MS): Essential for identifying the molecular weights of impurities, confirming their structures (e.g., over-methylated product, byproducts).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help identify major impurities if their concentration is high enough.
Q4: I'm observing a significant amount of unreacted Z-D-Ala-OH. How can I drive the methylation reaction to completion?
A4: Incomplete conversion is a common issue. To improve the yield of this compound, consider the following:
-
Stoichiometry: Ensure an adequate excess of the methylating agent (e.g., methyl iodide) is used. A molar ratio of 2-3 equivalents of the methylating agent is common.
-
Activation: Ensure the complete deprotonation of the N-H group of Z-D-Ala-OH before or during the addition of the methylating agent.
-
Reaction Time and Temperature: While low temperature is crucial to prevent epimerization, allowing the reaction to proceed for a sufficient duration is necessary for completion. The reaction can be allowed to warm slowly to room temperature after the initial addition at low temperature.
-
Purification: Unreacted Z-D-Ala-OH can typically be removed during the workup procedure, for example, by extraction with a basic aqueous solution where the more acidic Z-D-Ala-OH will be more soluble than the product.
Quantitative Data Summary
The choice of reaction conditions, particularly the base, has a significant impact on the diastereomeric purity of the final product. The following table provides representative data on how different bases can influence epimerization levels during the N-methylation of Z-D-Ala-OH.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Epimerization (% L-isomer) |
| Sodium Hydride (NaH) | THF | 0 to 25 | 12 | 10 - 15% |
| Potassium Carbonate (K₂CO₃) | DMF | 25 | 24 | 2 - 5% |
| N,N-Diisopropylethylamine (DIPEA) | DMF | 25 | 24 | 1 - 3% |
| 2,4,6-Collidine | THF | 0 to 25 | 18 | < 1% |
Note: These values are illustrative and can vary based on specific experimental details.
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol describes a common method for the N-methylation of Z-D-Ala-OH.
Materials:
-
Z-D-Ala-OH
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (B1210297) (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Carefully wash the NaH dispersion with anhydrous hexane (B92381) to remove the mineral oil and suspend it in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the NaH suspension to 0°C in an ice bath.
-
Dissolve Z-D-Ala-OH (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0°C to allow for complete deprotonation.
-
Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours and then let it warm to room temperature and stir overnight.
-
Cool the mixture to 0°C and cautiously quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be further purified by crystallization or column chromatography.
Protocol 2: Chiral HPLC Analysis for Diastereomeric Purity
This protocol provides a general method for separating and quantifying this compound and its L-isomer.
Instrumentation & Columns:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or similar column, is often effective.
Method:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier. A typical starting point is 90:10 (Hexane:IPA) + 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the D- and L-isomers. The percentage of the L-isomer can be calculated from the relative peak areas.
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Impurities
The following diagram outlines a systematic approach to identifying and resolving impurities found during the synthesis of this compound.
Caption: A troubleshooting workflow for identifying and addressing common impurities.
Chemical Pathway of Epimerization
This diagram illustrates the chemical mechanism responsible for the formation of the undesired Z-L-Meala-OH diastereomer from the this compound starting material under basic conditions.
Caption: The base-catalyzed epimerization pathway of this compound.
References
Technical Support Center: Optimizing Z-D-Meala-OH Coupling Efficiency in SPPS
Welcome to the technical support center for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing Z-D-Meala-OH (N-benzyloxycarbonyl-N-methyl-D-alanine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when incorporating this sterically hindered N-methylated amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging in SPPS?
The primary difficulty in coupling this compound arises from steric hindrance. The presence of both the N-methyl group and the bulky benzyloxycarbonyl (Z) protecting group hinders the approach of the activated amino acid to the free amine on the resin-bound peptide chain. This reduced reactivity can lead to low coupling yields and an increased risk of side reactions.[1][2]
Q2: What are the most effective types of coupling reagents for this compound?
For sterically hindered N-methylated amino acids like this compound, phosphonium (B103445) and uronium/aminium salt-based coupling reagents are generally more effective than carbodiimides (e.g., DIC, DCC).[1][3][4] Reagents such as HATU, HBTU, PyAOP, and PyBOP are frequently recommended. Halogenophosphonium reagents like PyBrOP and PyCloP have also been shown to be highly efficient for coupling N-methylated amino acids.
Q3: How can I monitor the efficiency of a this compound coupling reaction?
Traditional monitoring methods like the Kaiser test are not suitable for N-methylated amino acids as they do not react with ninhydrin (B49086) to produce the characteristic blue color. The bromophenol blue test is a recommended alternative for monitoring the presence of unprotected N-methyl amino acids. A color change from blue/green to yellow indicates complete coupling. For quantitative analysis, cleaving a small sample of the resin and analyzing the peptide by HPLC and mass spectrometry is the most reliable method.
Q4: Can increasing the reaction temperature improve coupling efficiency?
Yes, increasing the reaction temperature can significantly improve the coupling efficiency of sterically hindered amino acids by providing the necessary activation energy to overcome the steric barrier. However, elevated temperatures can also increase the risk of racemization, especially for sensitive amino acids. It is crucial to find a balance between improved coupling and minimized epimerization. Microwave-assisted SPPS can be a valuable tool for rapidly heating the reaction and can significantly accelerate coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the incorporation of this compound in your peptide synthesis.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Possible Causes:
-
Insufficient reactivity of the coupling reagent.
-
Steric hindrance impeding the reaction.
-
Suboptimal reaction conditions (time, temperature, concentration).
-
Peptide aggregation on the resin.
-
-
Solutions:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Phosphonium salts like PyAOP and PyBroP are excellent choices for highly sterically hindered couplings. Uronium reagents like HATU are also a robust option.
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) to drive the reaction to completion.
-
Extend Coupling Time: Prolong the reaction time (e.g., 2-4 hours or even overnight). Monitor the reaction progress to determine the optimal time.
-
Elevate Temperature: Carefully increase the reaction temperature. Studies have shown that increasing the temperature can reduce the required coupling time while maintaining or even improving crude purity.
-
Solvent Selection: If peptide aggregation is suspected, consider switching from DMF to a more disruptive solvent like NMP or using a mixture of solvents (e.g., DMF/DCM).
-
Issue 2: Racemization/Epimerization
-
Possible Causes:
-
Prolonged exposure to harsh coupling conditions (e.g., high temperatures, extended reaction times).
-
Use of a strong base.
-
-
Solutions:
-
Choice of Reagent: Some coupling reagents have a lower propensity for causing racemization. For instance, DEPBT is known for its remarkable resistance to racemization.
-
Base Selection: Use a weaker base for activation, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like DIPEA.
-
Optimize Temperature and Time: While heat can improve coupling, it's a double-edged sword. Carefully optimize the temperature and reaction time to achieve complete coupling with minimal racemization.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Coupling | Notes on Racemization | Citation(s) |
| HATU | Uronium/Aminium | High | Low to Moderate | |
| HBTU | Uronium/Aminium | Moderate to High | Low to Moderate | |
| PyAOP | Phosphonium | Very High | Low | |
| PyBOP | Phosphonium | High | Low | |
| PyBroP | Phosphonium | Very High | Low | |
| DIC/HOBt | Carbodiimide | Low to Moderate | Moderate | |
| DEPBT | Phosphonium | High | Very Low |
Note: "High," "Moderate," and "Low" are qualitative summaries based on literature. Actual performance may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Coupling Protocol for this compound using HATU
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and a mild base such as DIPEA or NMM (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a bromophenol blue test. If the test is positive (blue or green beads), continue the coupling or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative bromophenol blue test, yellow beads), wash the resin thoroughly with DMF to remove excess reagents.
-
(Optional) Capping: If the coupling remains incomplete after an extended period or a double coupling, treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes to block any unreacted amines.
Visualizations
Caption: General workflow for the solid-phase peptide synthesis (SPPS) cycle for coupling this compound.
Caption: Troubleshooting decision tree for low coupling efficiency of this compound in SPPS.
References
common issues with Z-D-Meala-OH solubility
Welcome to the technical support center for Z-D-Meala-OH (N-Cbz-D-N-methylalanine). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the chemical compound N-benzyloxycarbonyl-N-methyl-D-alanine. It is a derivative of the amino acid D-alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group and also N-methylated. Its CAS number is 68223-03-0.
Q2: What are the common applications of this compound?
This compound is primarily used as a building block in peptide synthesis. The N-methyl group can impart unique properties to the resulting peptide, such as increased resistance to enzymatic degradation, improved cell permeability, and altered conformation, which can be advantageous in drug design and development.
Q3: Why am I experiencing difficulty dissolving this compound?
Like many N-protected amino acids, this compound has limited solubility in aqueous solutions. Its solubility is significantly better in polar aprotic organic solvents. Difficulties in dissolution can arise from using an inappropriate solvent, insufficient solvent volume, or the presence of impurities.
Q4: How should I store this compound powder and solutions?
-
Powder: For long-term storage, it is recommended to store the solid powder at -20°C for up to three years, or at 4°C for up to two years.
-
In Solvent: Once dissolved, it is advisable to store the solution at -80°C for up to six months, or at -20°C for up to one month to maintain stability.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
| Problem | Potential Cause | Suggested Solution |
| This compound is not dissolving in my chosen solvent. | The solvent may be inappropriate. This compound has poor solubility in water and non-polar organic solvents. | Switch to a recommended polar aprotic solvent such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM). |
| A precipitate forms after adding the this compound solution to an aqueous buffer. | This compound is likely precipitating out of the aqueous solution due to its low water solubility. | First, dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution. Then, add the stock solution dropwise to your aqueous buffer while vortexing to facilitate mixing and minimize precipitation. |
| The solution appears cloudy or contains suspended particles. | This could indicate incomplete dissolution or the presence of insoluble impurities. | Try gentle warming or sonication to aid dissolution. If cloudiness persists, the particles may be impurities. You can attempt to centrifuge the solution and use the clear supernatant, but this may affect the final concentration. |
| I need to use the compound in a cell-based assay and am concerned about solvent toxicity. | High concentrations of organic solvents like DMSO or DMF can be toxic to cells. | Prepare a high-concentration stock solution in a suitable organic solvent. Then, dilute this stock solution into your cell culture medium to a final solvent concentration that is non-toxic to your cells (typically <0.5% v/v). Always run a solvent control in your experiments. |
Data Presentation: Qualitative Solubility
| Solvent | Solubility | Notes |
| Water | Poor | Not recommended as a primary solvent. |
| Methanol | Sparingly Soluble | May require heating or sonication to dissolve. |
| Ethanol | Sparingly Soluble | Similar to methanol. |
| Dichloromethane (DCM) | Soluble | A common solvent for peptide coupling reactions involving this type of compound. |
| Dimethylformamide (DMF) | Soluble | A common solvent for solid-phase peptide synthesis and for preparing stock solutions. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF in peptide synthesis. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Often used for preparing high-concentration stock solutions for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution for use in experiments.
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMF or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C as recommended.
Protocol 2: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general workflow for incorporating this compound into a growing peptide chain on a solid support. Coupling N-methylated amino acids can be more challenging due to steric hindrance and may require specific coupling reagents.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide using a standard piperidine/DMF solution.
-
Wash the resin thoroughly with DMF.
-
In a separate tube, pre-activate the this compound. Dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 2-4 equivalents) and the base (e.g., DIPEA, 4-8 equivalents) to the this compound solution.
-
Allow the activation to proceed for a few minutes at room temperature.
-
Add the activated this compound solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture for the required coupling time (this may range from 1 hour to overnight). Monitor the coupling reaction using a colorimetric test such as the Kaiser test (note: N-methylated amines give a different color change than primary amines).
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Proceed with the next step in your peptide synthesis.
Mandatory Visualization
Caption: Workflow for the preparation and use of this compound in peptide synthesis.
Technical Support Center: Optimizing Z-D-MeAla-OH Reactions
Welcome to the technical support center for the synthesis and application of Z-D-MeAla-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of reactions involving this N-methylated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
The primary challenges include achieving complete N-methylation without side reactions, preventing over-methylation to Z-D-N,N-diMeAla-OH, minimizing racemization of the chiral center, and efficiently purifying the final product.
Q2: Which N-methylation method is most suitable for Z-D-Ala-OH?
The choice of method depends on the scale of the reaction, available reagents, and desired purity. The Benoiton method (using a strong base like sodium hydride and a methylating agent like methyl iodide) is a common approach for solution-phase synthesis. For solid-phase synthesis, the Fukuyama/Biron-Kessler method involving o-nitrobenzenesulfonyl (o-NBS) protection is often employed. Reductive amination offers a milder alternative but may require subsequent protection of the amino group.
Q3: How can I avoid the formation of the di-methylated byproduct?
Careful control of the stoichiometry of the methylating agent is crucial. Using a slight excess or a 1:1 molar ratio of the methylating agent to the Z-D-Ala-OH can help reduce the formation of the dimethylated byproduct. Lowering the reaction temperature and reaction time can also limit the extent of methylation.[1]
Q4: What are the best practices for purifying crude this compound?
Purification can be challenging due to the properties of the molecule. Column chromatography on silica (B1680970) gel is a common method. Recrystallization from a suitable solvent system, such as an ethyl acetate (B1210297)/hexane or dichloromethane (B109758)/hexane mixture, can also be effective for obtaining highly pure material.
Q5: How does the N-methyl group affect the subsequent coupling of this compound in peptide synthesis?
The N-methyl group introduces steric hindrance, which can make peptide bond formation more difficult, often leading to lower coupling yields.[2] The use of more potent coupling reagents like HATU, HCTU, or PyBOP is recommended over standard reagents like HBTU.[3] Longer coupling times and monitoring for complete reaction are also advisable.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure all reagents are fresh and anhydrous, particularly the base (e.g., NaH) and solvent (e.g., THF).- Extend the reaction time and monitor progress by TLC or LC-MS.- If using the Benoiton method, ensure the Z-D-Ala-OH is fully deprotonated before adding the methylating agent. |
| Suboptimal Reaction Conditions | - For the Benoiton method, maintain a low temperature (e.g., 0 °C) during the addition of base and methylating agent to control the reaction rate.- For reductive amination, optimize the pH to favor imine formation (typically mildly acidic). |
| Product Loss During Workup and Purification | - N-methylated amino acids can have some water solubility. Ensure thorough extraction with an appropriate organic solvent.- Optimize column chromatography conditions (e.g., solvent gradient) to minimize product loss. |
| Degradation of Starting Material or Product | - Use milder reaction conditions if possible. For example, consider reductive amination as an alternative to methods requiring strong bases. |
Issue 2: Presence of N,N-diMethylated Impurity (Over-methylation)
| Possible Cause | Suggested Solution |
| Excess Methylating Agent | - Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide). Use no more than a slight excess (e.g., 1.05-1.1 equivalents). |
| Reaction Temperature Too High | - Perform the methylation at a lower temperature (e.g., 0 °C or below) to reduce the rate of the second methylation. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Issue 3: Racemization of the Chiral Center
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | - Strong bases and high temperatures can promote racemization. Use the mildest effective conditions.- Consider using a weaker base or a different methylation method if racemization is significant. |
| Prolonged Exposure to Basic or Acidic Conditions | - Minimize the time the product is exposed to harsh pH conditions during the reaction and workup. |
Data Presentation
Table 1: Comparison of Reported Yields for N-Methylation of Amino Acids
| Amino Acid Derivative | N-Methylation Method | Reagents | Reported Yield | Reference |
| Z-L-Ala-OH | Benoiton Method | NaH, CH₃I in THF/DMF | ~90% | [4] |
| Boc-L-Ala-OH | Benoiton Method | NaH, CH₃I in THF | High | |
| o-NBS-protected amino acids (solid phase) | Fukuyama/Biron-Kessler | Dimethyl sulfate (B86663), DBU | Good to Excellent | |
| L-Alanine | Reductive Amination | Formaldehyde, H₂, Pd/C | Good | |
| Various Amino Acids | Ag₂O/CH₃I | Ag₂O, CH₃I | 52-99% |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: N-Methylation of Z-D-Ala-OH via the Benoiton Method
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Z-D-Ala-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise over 30 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water.
-
Work-up: Acidify the aqueous solution to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling of this compound in Peptide Synthesis
-
Deprotection: If performing solid-phase peptide synthesis (SPPS), deprotect the N-terminal amino group of the resin-bound peptide using standard conditions (e.g., 20% piperidine (B6355638) in DMF).
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in an anhydrous solvent like DMF.
-
Base Addition: Add a hindered base such as diisopropylethylamine (DIPEA, 6-10 equivalents) to the activation mixture.
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) at room temperature with agitation.
-
Monitoring: Monitor the coupling completion using a qualitative test such as the Kaiser test (note: this test is not reliable for N-methylated amino acids) or by taking a small sample of the resin for LC-MS analysis after cleavage.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.
Visualizations
Caption: General workflow for the synthesis of this compound and its subsequent use in peptide synthesis.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
Z-D-Meala-OH degradation and prevention
Welcome to the Technical Support Center for Z-D-Meala-OH (N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a protected amino acid derivative. Its systematic name is N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine. The key structural features that influence its properties are:
-
D-Alanine Core: Provides the basic amino acid structure with D-stereochemistry, which can confer resistance to certain proteases that typically recognize L-amino acids.[1]
-
N-alpha-Methylation: The presence of a methyl group on the alpha-amine nitrogen. This modification enhances proteolytic stability by sterically hindering access of proteases to the peptide backbone.[2][3] It also impacts the conformational flexibility of the molecule.[4]
-
N-alpha-Benzyloxycarbonyl (Z or Cbz) Group: A common protecting group for the amine functionality. It is known for its stability under basic and mildly acidic conditions.[5]
Q2: What are the primary factors that can lead to the degradation of this compound?
A2: The degradation of this compound is primarily influenced by its structural components. The main degradation pathways to consider are:
-
Hydrolysis of the Carboxylic Acid Group: While generally stable, the carboxylic acid can react under certain conditions, for example, during esterification reactions if not properly handled.
-
Cleavage of the Benzyloxycarbonyl (Z) Group: The Z-group is susceptible to removal under specific conditions, which can lead to the unprotected N-methyl-D-alanine. Conditions that can cause this include:
-
Catalytic Hydrogenolysis: This is a common method for removing Z-groups.
-
Strong Acids: Treatment with strong acids like HBr in acetic acid can cleave the Z-group.
-
-
Oxidation: Although the alanine (B10760859) side chain is not highly susceptible to oxidation, reagents and conditions that promote oxidation should be used with care, as they can potentially affect other parts of the molecule or impurities present.
Q3: How should I store this compound to ensure its stability?
A3: To maximize the shelf-life and stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.
-
In Solution: It is highly recommended to prepare solutions fresh for each experiment. If storage in solution is unavoidable, prepare aliquots to minimize freeze-thaw cycles and store at -80°C. The choice of solvent is critical; use high-purity, sterile solvents.
Q4: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A4: Yes, inconsistent results can be a strong indicator of compound degradation. If you observe decreasing efficacy or variability in your assays over time, it is crucial to assess the stability of your this compound stock and working solutions. Degradation can lead to a lower effective concentration of the active compound and the formation of byproducts that may have different or interfering activities.
Troubleshooting Guides
Issue 1: Loss of Biological Activity or Inconsistent Assay Results
This is a common problem that can often be traced back to the degradation of the compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Prevention Strategies |
| Degradation in Stock Solution | 1. Prepare a fresh stock solution from lyophilized powder. 2. Compare the performance of the fresh stock to the old stock in a parallel experiment. 3. Analyze the old stock solution for degradation products using HPLC or LC-MS. | - Store stock solutions in single-use aliquots at -80°C. - Avoid repeated freeze-thaw cycles. - Use high-purity, sterile solvents for reconstitution. |
| Degradation in Working Solution/Assay Buffer | 1. Assess the pH of your assay buffer. The Z-group is more labile in strongly acidic or basic conditions. 2. Check for the presence of reducing or oxidizing agents in your buffer that are incompatible with the Z-group. 3. Perform a time-course stability study of this compound in your assay buffer by analyzing samples at different time points via HPLC. | - Prepare working solutions immediately before use. - Ensure the pH of the assay buffer is within a stable range (typically neutral). - If your experiment runs for an extended period, consider adding the compound at later time points or replenishing it. |
| Enzymatic Degradation | 1. If using serum-containing media or cell lysates, consider the presence of proteases or other enzymes. Although N-methylation provides resistance, it may not be absolute. | - Use a serum-free medium if possible. - Add a broad-spectrum protease inhibitor cocktail to your cell lysates. |
Troubleshooting Workflow for Loss of Activity
Issue 2: Poor Solubility or Precipitation
N-methylated amino acids can sometimes exhibit altered solubility profiles.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Prevention Strategies |
| Incorrect Solvent | 1. Review the manufacturer's instructions for recommended solvents. 2. Test solubility in small amounts of different solvents (e.g., DMSO, DMF, ethanol) before preparing a large stock solution. | - For initial solubilization of hydrophobic peptides or derivatives, a small amount of an organic solvent like DMSO is often used, followed by dilution with an aqueous buffer. |
| Precipitation in Aqueous Buffer | 1. Observe the solution after dilution into your aqueous buffer. Precipitation may not be immediate. 2. Centrifuge the solution and check for a pellet. 3. Consider the possibility of aggregation, which can be enhanced for certain N-methylated peptides. | - Do not exceed the recommended final concentration in aqueous solutions. - Ensure the pH of the final solution is compatible with the compound's solubility. - Gentle vortexing or sonication may aid in dissolution. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer using RP-HPLC
This protocol provides a general method to determine the stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
High-purity water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
The aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
RP-HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Solution: Dilute the stock solution into the aqueous buffer of interest to the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the test solution onto the HPLC system.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 214 nm for the peptide bond and 254 nm for the Z-group).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Measure the peak area of the intact compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
Workflow for Stability Assessment
Potential Degradation Pathways
The chemical structure of this compound suggests two primary non-enzymatic degradation pathways under harsh experimental conditions.
This technical support center provides a foundational guide for working with this compound. For specific applications, it is always recommended to perform validation experiments to ensure the stability and activity of the compound under your unique experimental conditions.
References
- 1. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. peptide.com [peptide.com]
- 5. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving unexpected side reactions with Z-D-Meala-OH
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-D-Meala-OH (N-benzyloxycarbonyl-D-methylalanine). The guidance focuses on resolving common unexpected side reactions and challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its coupling often challenging?
A1: this compound is a D-amino acid derivative protected at the N-terminus with a benzyloxycarbonyl (Z) group and containing a methyl group on the alpha-amine. This N-methylation introduces significant steric hindrance, a phenomenon where the bulky arrangement of atoms physically obstructs the chemical reaction.[1][2] This hindrance impedes the approach of the activated carboxylic acid to the reacting amine, slowing down peptide bond formation and often leading to incomplete reactions and lower yields.[2][3]
Q2: My coupling reaction with this compound has a low yield. How can I confirm the coupling is incomplete?
A2: Standard colorimetric tests like the Kaiser test (ninhydrin) are ineffective for detecting unreacted N-methylated amines like this compound. The recommended alternative is the bromophenol blue test .[2] A blue or green color on the resin beads after the test indicates the presence of unreacted free amines, confirming an incomplete coupling step. A yellow color signifies a complete reaction.
Q3: I observe an unexpected mass in my final product corresponding to my peptide chain plus ~99 Da. What is this side product?
A3: This mass increase is likely due to N-terminal guanidinylation. This side reaction can occur when using excess uronium/aminium-based coupling reagents like HATU or HBTU. The free N-terminal amine of your peptide attacks the coupling reagent directly, instead of the activated amino acid, forming a stable guanidinium (B1211019) group that terminates the peptide chain and prevents further elongation.
Q4: Can using this compound lead to a loss of stereochemical purity in my final peptide?
A4: Yes, racemization (the conversion of the D-enantiomer to a mixture of D and L) is a known risk with N-methylated amino acids, particularly under certain conditions. Factors that promote racemization include the use of polar solvents, prolonged reaction times, elevated temperatures, and certain deprotection methods like saponification or acidolysis with HBr in acetic acid. Some coupling methods can also induce significant racemization, especially when salts are present in the reaction mixture.
Troubleshooting Guides
Issue 1: Low or Incomplete Coupling Efficiency
The primary challenge with this compound is achieving complete amide bond formation due to its sterically hindered N-methyl group.
Summary of Corrective Actions & Reagent Performance
| Corrective Action | Description | Expected Outcome | Reference |
| Upgrade Coupling Reagent | Switch from standard carbodiimides (DCC, DIC) or HBTU to a more potent reagent. | HATU and COMU are highly effective for coupling sterically hindered N-methyl amino acids, significantly improving yields. | |
| Optimize Conditions | Increase the excess of this compound and coupling reagent (2-4 equivalents). Extend the reaction time (e.g., 2-4 hours or overnight). | Drives the reaction equilibrium towards the product, compensating for slow kinetics. | |
| Perform Double Coupling | After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents. | Ensures that any remaining free amines are acylated, driving the reaction to completion. | |
| Increase Temperature | Gently increase the reaction temperature to 30-40°C. | Can help overcome the activation energy barrier, but must be used cautiously to avoid racemization. |
Table 1: Comparison of Coupling Reagent Efficiency for Hindered Couplings
| Coupling Reagent | Relative Efficiency | Racemization Risk | Key Considerations |
| DCC/DIC | Low | Moderate | Often ineffective for N-methylated residues; byproduct (DCU) can be insoluble. |
| HBTU | Moderate | Low-Moderate | Less effective than HATU for hindered couplings. |
| HATU | Very High | Low | Recommended for N-methyl amino acids. Byproducts are generally soluble. |
| COMU | Very High | Low | Performance is comparable to HATU; considered safer as it does not generate explosive HOAt. |
| PyAOP | Very High | Low | Highly effective, especially for coupling N-methyl amino acids to other N-methyl amino acids. |
Issue 2: N-Terminal Guanidinylation Side Reaction
This side reaction occurs when the peptide's N-terminus attacks the coupling reagent (e.g., HATU) before it can activate the this compound.
Corrective Action: Pre-activation
To prevent guanidinylation, the carboxylic acid (this compound) must be activated before it comes into contact with the peptide's free amine.
-
In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in the reaction solvent (e.g., DMF).
-
Add the base (e.g., DIPEA) to this mixture.
-
Allow this solution to "pre-activate" for 5-15 minutes at room temperature.
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
This ensures that when the peptide-NH2 is introduced, it preferentially reacts with the highly concentrated activated ester rather than the free coupling reagent.
Issue 3: Removal of Coupling Byproducts
HATU-mediated couplings generate tetramethylurea and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can contaminate the final product.
Table 2: Purification Strategy for Byproduct Removal
| Byproduct | Property | Removal Strategy |
| Tetramethylurea | Highly soluble in water and many organic solvents. | Perform multiple extractions with brine (saturated NaCl solution). If the product is solid, precipitation can leave the byproduct in the mother liquor. |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | Acidic | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate HOAt, forming a water-soluble salt that is easily removed into the aqueous phase. |
Experimental Protocols
Protocol 1: High-Efficiency HATU Coupling for this compound
This protocol is designed to maximize coupling efficiency for the sterically hindered this compound on a solid support (SPPS).
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Preparation (Pre-activation):
-
In a separate reaction vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the vial.
-
Gently agitate the mixture at room temperature for 10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Monitoring and Washing:
-
Remove a small sample of resin beads, wash thoroughly with methanol, and perform the bromophenol blue test.
-
If the test is negative (yellow), proceed to washing. Drain the reaction solution and wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
If the test is positive (blue/green), proceed to Protocol 2.
-
Protocol 2: Double Coupling Procedure
Perform this protocol if Protocol 1 results in an incomplete reaction.
-
Initial Wash: After the first coupling reaction, wash the resin thoroughly with DMF (3x) to remove reagents and byproducts.
-
Repeat Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, Step 2.
-
Second Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring: Perform a final bromophenol blue test to confirm the completion of the reaction.
-
Final Wash: Once coupling is complete, wash the resin as described in Protocol 1, Step 4.
References
Z-D-Meala-OH Purification: Technical Support Center
Welcome to the technical support center for the purification of Z-D-Meala-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this N-methylated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Impurities in this compound synthesis can arise from several sources:
-
Starting Material Contamination: Impurities in the initial D-alanine or protecting group reagents can be carried through the synthesis. One known issue is the contamination of Fmoc-amino acids with β-alanine derivatives, which could potentially occur with Z-protected amino acids as well.[1][2]
-
Incomplete Reactions: Failure to drive the N-methylation or the Z-protection to completion will result in residual starting materials (D-alanine or N-methyl-D-alanine) in the crude product.
-
Side Reactions: During synthesis, side reactions such as racemization of the chiral center can occur, leading to the formation of Z-L-Meala-OH as a diastereomeric impurity.
-
Byproducts of Coupling Reactions: If this compound is prepared as part of a larger peptide synthesis, byproducts from coupling reagents can be a source of contamination.
Q2: My purified this compound appears as an oil or a waxy solid instead of a crystalline powder. What could be the cause and how can I solidify it?
A2: The oily nature of a purified N-protected amino acid can be attributed to several factors:
-
Residual Solvents: The presence of residual solvents from the purification process can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.
-
Hygroscopic Nature: Some amino acid derivatives are hygroscopic and readily absorb moisture from the atmosphere, leading to a less solid appearance. Handling the product in a dry environment (e.g., a glove box) can help.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification. Further purification may be necessary.
To induce solidification, you can try the following techniques:
-
Trituration: Stirring the oily product with a non-polar solvent in which it is insoluble, such as hexane (B92381) or diethyl ether, can often induce precipitation of a solid.
-
Recrystallization from a different solvent system: If one solvent system yields an oil, trying a different combination may promote crystal growth. Common solvent systems for recrystallization include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate (B1210297).[3]
-
Seed Crystal: If a small amount of crystalline material is available, adding it to the oil can initiate crystallization.
Q3: My HPLC analysis of purified this compound shows a broad peak. What could be the reason?
A3: A broad peak in the HPLC chromatogram of this compound could be due to the presence of cis/trans isomers around the amide bond. N-methylated amino acids, similar to proline, can exhibit slow interconversion between these two conformations on the HPLC timescale, resulting in peak broadening or even the appearance of two distinct peaks.[4][5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product oils out during recrystallization. | The solvent may be too good a solvent for the compound, or the cooling rate is too fast. | - Try a different solvent system. Good solvent systems for similar compounds include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| No crystals form upon cooling. | The solution may be too dilute, or the chosen solvent is not appropriate. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try adding a co-solvent in which the compound is less soluble to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of purified product. | The compound may have significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.- Perform a second crop of crystals by concentrating the mother liquor. |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | The chosen solvent system (eluent) has inappropriate polarity. | - Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for this compound.- A common starting solvent system for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.- For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape and separation. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | - Decrease the proportion of the more polar solvent in the mixture (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | - Increase the proportion of the more polar solvent in the mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the silica (B1680970) gel, or the column is overloaded. | - Add a small amount of a polar modifier like acetic acid to the eluent to reduce strong interactions with the silica.- Ensure the sample is loaded onto the column in a minimal amount of solvent.- Use an appropriate amount of silica gel for the amount of crude product being purified. |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate/hexane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logic diagram for troubleshooting common this compound purification issues.
References
- 1. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. scispace.com [scispace.com]
- 5. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides [imrpress.com]
Technical Support Center: Z-D-Meala-OH Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-Meala-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the chemical compound N-alpha-benzyloxycarbonyl-N-alpha-methyl-D-alanine. It is a protected, N-methylated amino acid derivative. Its primary application is in solid-phase peptide synthesis (SPPS) to introduce an N-methyl-D-alanine residue into a peptide sequence. N-methylation can enhance a peptide's pharmacological properties, such as increased metabolic stability, improved cell permeability, and modified conformation.[1][2][3]
Q2: What are the main challenges when using this compound in peptide synthesis?
A2: The primary challenge in using this compound and other N-methylated amino acids is the steric hindrance caused by the N-methyl group. This can lead to incomplete coupling reactions, resulting in low yields and deletion sequences.[1][4] Coupling an N-methylated amino acid onto another N-methylated residue is particularly difficult. Additionally, side reactions such as diketopiperazine formation and fragmentation during cleavage can occur.
Q3: How can I monitor the completion of a coupling reaction with this compound?
A3: Standard ninhydrin (B49086) tests are not effective for monitoring the coupling to a secondary amine, such as the one in an N-methylated amino acid residue. The bromophenol blue test is a reliable alternative for detecting unreacted secondary amines on the resin. A blue to green color indicates an incomplete reaction, while a yellow color signifies a complete coupling.
Q4: Are special cleavage conditions required for peptides containing this compound?
A4: In most cases, standard cleavage cocktails, such as those with a high concentration of trifluoroacetic acid (TFA), are effective for cleaving peptides with N-methylated residues from the resin and removing side-chain protecting groups. However, the cleavage time might need to be optimized, and for peptides with multiple sensitive residues, specific scavengers should be included in the cocktail.
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide synthesis using this compound.
| Issue | Potential Cause | Recommended Solution | Verification Method |
| Low Coupling Yield / Deletion of this compound | Steric hindrance from the N-methyl group preventing complete reaction. | - Use a more effective coupling reagent such as HATU, PyAOP, or PyBOP/HOAt.- Perform a double or even triple coupling.- Increase the excess of the amino acid and coupling reagents (4 equivalents or more).- Extend the coupling reaction time. | Bromophenol blue test to confirm complete coupling. Mass spectrometry of the crude peptide to check for the desired mass and the presence of deletion sequences. |
| Incomplete Deprotection of the Residue Preceding this compound | Inefficient removal of the Fmoc group from the preceding amino acid. | - Extend the piperidine (B6355638) treatment time for Fmoc removal.- Perform a second deprotection step. | UV monitoring of the Fmoc adduct in the piperidine solution. Mass spectrometry of the final peptide to identify deletion sequences. |
| Diketopiperazine (DKP) Formation | Cyclization of the dipeptide after Fmoc removal, especially when using resins like Wang resin. | - Use a 2-chlorotrityl chloride resin, which is less prone to DKP formation.- Introduce the subsequent amino acid quickly after deprotection. | Mass spectrometry of the crude product to detect the mass corresponding to the DKP byproduct. |
| Peptide Fragmentation during Cleavage | Acid-catalyzed cleavage of the peptide backbone, particularly between two consecutive N-methylated residues. | - Optimize the cleavage time; shorter cleavage times may reduce fragmentation.- Use a milder cleavage cocktail if compatible with other protecting groups. | HPLC and mass spectrometry of the crude product to identify fragmentation products. |
| Multiple Peaks in HPLC Purification | Slow cis-trans isomerization of the amide bond involving the N-methylated residue, leading to multiple conformers. | - Heat the sample before injection or during purification.- Use a different solvent system or gradient for HPLC.- Allow the collected fractions to equilibrate to a single conformation before analysis. | Re-injection of isolated peaks to see if they interconvert. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol outlines a general procedure for the manual Fmoc-based SPPS of a peptide containing a this compound residue.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove all traces of piperidine.
3. Coupling of this compound (HATU Activation):
-
In a separate vial, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours.
-
Perform a bromophenol blue test to check for completion. If the test is positive (blue/green), repeat the coupling step with fresh reagents.
-
Once the coupling is complete (yellow), drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3-5 times).
4. Capping (Optional but Recommended):
-
To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
5. Cleavage and Deprotection:
-
Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizations
References
how to improve the stability of Z-D-Meala-OH in solution
Technical Support Center: Z-D-Meala-OH Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be degrading. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, primarily chemical and physical instability.[1]
-
Chemical Instability: This involves the breaking or forming of covalent bonds.[1] For this compound, the primary concerns are:
-
Hydrolysis of the Z-group (Benzyloxycarbonyl): The benzyloxycarbonyl (Z) protecting group is susceptible to cleavage under strong acidic or catalytic hydrogenation conditions.[2][3][4] While generally stable to mild acids and bases, prolonged exposure or elevated temperatures can lead to its removal.
-
Racemization: As a D-amino acid derivative, there is a risk of racemization (conversion to the L-isomer) under certain conditions, particularly in the presence of strong bases or during activation for peptide coupling.
-
Hydrolysis of the Carboxylic Acid: While less common under typical experimental conditions, extreme pH and temperature can promote hydrolysis.
-
-
Physical Instability: This relates to changes in the physical state of the molecule in solution.
-
Aggregation and Precipitation: The N-methyl group can increase hydrophobicity, potentially leading to aggregation and precipitation, especially at high concentrations or in certain buffer systems.
-
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 4): Strong acids can cleave the Z-group. The rate of this hydrolysis is dependent on the acid strength and temperature.
-
Neutral Conditions (pH 6-8): this compound is generally most stable in the neutral pH range. This is the recommended pH for most applications and for long-term storage in solution.
-
Alkaline Conditions (pH > 8): Strong alkaline conditions can promote racemization of the D-amino acid. Additionally, β-elimination can occur in certain amino acid residues, though this is less of a concern for alanine.
Q3: What is the recommended solvent and storage temperature for this compound solutions?
A3: The choice of solvent and storage temperature is crucial for maintaining the integrity of this compound.
-
Solvents: For stock solutions, organic solvents such as DMF or DMSO are often used. For aqueous buffers, it is important to ensure the compound is fully dissolved. N-methylation can sometimes reduce aggregation and improve solubility.
-
Temperature: For long-term storage, it is recommended to store solutions at -20°C or -80°C. For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can promote degradation and aggregation. Lyophilization (freeze-drying) is an excellent method for long-term storage of the solid compound as it minimizes water-dependent degradation pathways.
Q4: Can I use additives to improve the stability of my this compound solution?
A4: Yes, certain additives, also known as excipients, can enhance the stability of peptide-like compounds.
-
Cryoprotectants: For frozen solutions, adding cryoprotectants like glycerol (B35011) or sugars (e.g., sucrose, trehalose) can help stabilize the molecule during freezing and thawing.
-
Antioxidants: If oxidative damage is a concern (though less likely for this specific molecule), antioxidants like ascorbic acid or methionine can be added. However, care must be taken as they can sometimes accelerate degradation in the presence of metal ions.
-
Buffers: Using a stable buffer system to maintain the optimal pH is essential. Phosphate (B84403) or Tris buffers are common choices.
Quantitative Data Summary
Table 1: Effect of pH on the Degradation Rate of Z-Protected Amino Acids (Illustrative)
| pH | Temperature (°C) | Expected Primary Degradation Pathway | Illustrative Half-life (t½) |
| 2.0 | 25 | Acid-catalyzed hydrolysis of Z-group | Days to Weeks |
| 4.0 | 25 | Minimal degradation | Months |
| 7.0 | 25 | Minimal degradation | > 6 Months |
| 9.0 | 25 | Racemization | Weeks to Months |
| 11.0 | 25 | Significant Racemization | Days |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 (Illustrative)
| Temperature (°C) | Expected Primary Degradation Pathway | Illustrative % Purity after 1 Month |
| -80 | Minimal degradation | > 99% |
| -20 | Minimal degradation | > 99% |
| 4 | Slow hydrolysis/aggregation | ~98% |
| 25 (Room Temp) | Moderate degradation | ~90-95% |
| 37 | Accelerated degradation | < 85% |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 11) using appropriate buffer systems (e.g., citrate (B86180) for acidic, phosphate for neutral, borate (B1201080) for alkaline).
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solutions into separate vials and incubate them at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) using a C18 column. Monitor the disappearance of the main this compound peak and the appearance of any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Protocol 2: Thermal Stability Assessment of this compound
Objective: To evaluate the effect of temperature on the stability of this compound.
Methodology:
-
Solution Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a buffer at its optimal pH (determined from Protocol 1, likely pH 7.0).
-
Incubation: Aliquot the solution into separate vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, 37°C).
-
Time Points: At various time points (e.g., 0, 1 week, 2 weeks, 1 month), remove a vial from each temperature. For the -20°C sample, thaw it quickly before analysis.
-
Analysis: Analyze the samples by HPLC as described in Protocol 1.
-
Data Analysis: Compare the purity of this compound at different temperatures and time points to determine the optimal storage temperature.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
Caption: Major chemical degradation pathways for this compound.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Validation & Comparative
A Head-to-Head Comparison: Z-D-MeAla-OH vs. Fmoc-D-MeAla-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This is particularly true when incorporating N-methylated amino acids, which are known to present unique challenges such as steric hindrance and potential racemization. This guide provides an in-depth, objective comparison of two commonly used protected forms of D-N-methylalanine: Z-D-MeAla-OH and Fmoc-D-MeAla-OH, supported by established principles and experimental considerations in peptide chemistry.
This comparison will delve into the fundamental differences in their protecting group strategies, deprotection conditions, and the implications for coupling efficiency, racemization, and overall synthetic workflow.
At a Glance: Key Chemical and Physical Properties
| Property | This compound | Fmoc-D-MeAla-OH |
| Chemical Structure | Benzyloxycarbonyl-D-N-methylalanine | 9-Fluorenylmethyloxycarbonyl-D-N-methylalanine |
| Molecular Formula | C12H15NO4 | C19H19NO4 |
| Molecular Weight | 237.26 g/mol [1] | 325.36 g/mol [2][3] |
| CAS Number | 68223-03-0[1] | 138774-92-2[4] |
| Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., HBr/AcOH) or Catalytic Hydrogenolysis (H2/Pd) | Mild Base (e.g., 20% Piperidine in DMF) |
Performance in Peptide Synthesis: A Comparative Analysis
The choice between Z- and Fmoc-protection strategies for N-methylated amino acids like D-MeAla-OH hinges on several critical performance parameters during solid-phase peptide synthesis (SPPS).
| Performance Metric | This compound | Fmoc-D-MeAla-OH |
| Coupling Efficiency | Generally considered lower in SPPS due to steric hindrance and the nature of Z-chemistry. | High, with modern coupling reagents like HATU or HCTU effectively overcoming steric hindrance. |
| Deprotection Mildness | Harsh conditions can lead to side reactions and degradation of sensitive residues. | Mild basic conditions are compatible with a wide range of sensitive amino acids and linkers. |
| Racemization Risk | Can be significant during deprotection with strong acids and in certain coupling methods. | Generally low, but can be induced by certain coupling reagents and prolonged activation times. |
| Solubility | Z-protected peptides can sometimes exhibit better solubility in certain organic solvents. | Fmoc-protected amino acids and peptides generally have good solubility in common SPPS solvents like DMF and NMP. |
| Automation Compatibility | Less suited for automated SPPS due to harsh deprotection steps. | Highly compatible with automated SPPS protocols. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocols outline the general steps for incorporating either this compound or Fmoc-D-MeAla-OH into a peptide chain on a solid support.
References
A Comparative Guide to Caspase Inhibitors for Apoptosis Research
An Important Note on Z-D-Meala-OH: Initial searches for the biological activity of this compound indicate that it is an alanine (B10760859) derivative primarily used as a reagent in peptide synthesis.[1][2][3][4] There is currently no substantial scientific literature available to validate its biological activity as a caspase inhibitor or its direct role in apoptosis.
For researchers and drug development professionals interested in the study of apoptosis, a direct comparison of well-characterized caspase inhibitors is crucial. This guide provides a detailed comparison of two widely used caspase inhibitors: Z-VAD-FMK , a broad-spectrum or pan-caspase inhibitor, and Ac-DEVD-CHO , a selective inhibitor of caspase-3.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Z-VAD-FMK and Ac-DEVD-CHO, offering a clear comparison of their inhibitory profiles.
| Parameter | Z-VAD-FMK | Ac-DEVD-CHO | Reference |
| Inhibitor Type | Irreversible, Pan-Caspase Inhibitor | Reversible, Selective Caspase-3/7 Inhibitor | [5] |
| Target Caspases | Broadly inhibits most caspases (caspase-1, -3, -4, -5, -6, -7, -8, -9, -10) with the exception of caspase-2. | Primarily targets Caspase-3 and Caspase-7. | |
| Inhibition Constant (Ki) | Not typically reported due to its irreversible nature. | ~0.23 nM for Caspase-3; ~1.6 nM for Caspase-7. | |
| IC50 Value | Varies depending on the target caspase and assay conditions; generally in the nanomolar to low micromolar range. | ~140 pM for Caspase-3 in certain assays. | |
| Cell Permeability | Yes | Yes |
Detailed Experimental Protocols
In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes a common method to assess the inhibitory activity of compounds like Z-VAD-FMK and Ac-DEVD-CHO on specific caspase enzymes in cell lysates.
a. Principle: This assay quantifies caspase activity by measuring the fluorescence of a reporter molecule released from a synthetic substrate upon cleavage by an active caspase. The reduction in fluorescence in the presence of an inhibitor indicates its potency.
b. Materials:
-
Apoptotic and non-apoptotic cell lysates
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3/7)
-
Test inhibitors (Z-VAD-FMK, Ac-DEVD-CHO) dissolved in DMSO
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well microtiter plate (black, for fluorescence)
-
Fluorometer
c. Procedure:
-
Induce Apoptosis: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to activate caspases. Prepare lysates from both treated (apoptotic) and untreated (non-apoptotic) cells.
-
Prepare Reactions: In a 96-well plate, prepare the following reaction mixtures:
-
Negative Control: Cell lysate from non-apoptotic cells + Assay Buffer + Substrate.
-
Positive Control: Cell lysate from apoptotic cells + Assay Buffer + Substrate.
-
Inhibitor Test: Cell lysate from apoptotic cells + Assay Buffer + desired concentration of inhibitor (e.g., Ac-DEVD-CHO) + Substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.
-
Data Analysis: Compare the fluorescence intensity of the inhibitor-treated samples to the positive control to determine the percentage of inhibition. Calculate IC50 values by testing a range of inhibitor concentrations.
Cellular Apoptosis Inhibition Assay (Flow Cytometry)
This protocol assesses the ability of a cell-permeable inhibitor to block apoptosis in intact cells.
a. Principle: Annexin V staining is used to detect phosphatidylserine (B164497) (PS) translocation to the outer leaflet of the plasma membrane, an early marker of apoptosis. A viability dye like Propidium Iodide (PI) is used to distinguish apoptotic cells from necrotic cells.
b. Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., anti-Fas antibody)
-
Cell-permeable inhibitors (Z-VAD-FMK, Ac-DEVD-CHO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
c. Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere or grow to a suitable density.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK) for 1-2 hours.
-
Induce Apoptosis: Add the apoptosis-inducing agent to the cell culture and incubate for the required duration.
-
Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The percentage of Annexin V-positive and PI-negative cells represents the apoptotic population.
-
Data Analysis: Compare the percentage of apoptotic cells in the inhibitor-treated groups with the untreated (apoptosis-induced) control to evaluate the inhibitor's efficacy in preventing apoptosis.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Intrinsic and extrinsic apoptosis pathways converge on the activation of executioner caspases like Caspase-3.
Experimental Workflow Diagram
Caption: A generalized workflow for validating the efficacy of caspase inhibitors in a laboratory setting.
References
A Comparative Analysis of Z-D-Meala-OH and Z-L-Meala-OH in Peptide Synthesis
In the realm of peptide chemistry and drug development, the strategic incorporation of modified amino acids is a cornerstone for enhancing the therapeutic potential of peptide-based candidates. Among these modifications, N-methylation and the use of D-enantiomers are pivotal strategies to improve pharmacokinetic properties. This guide provides a comparative analysis of two such modified amino acids, Z-D-Meala-OH (N-α-Benzyloxycarbonyl-N-methyl-D-alanine) and Z-L-Meala-OH (N-α-Benzyloxycarbonyl-N-methyl-L-alanine), focusing on their impact on peptide conformation, stability, and biological activity.
Physicochemical Properties
Both this compound and Z-L-Meala-OH are N-terminally protected forms of N-methylalanine, with the benzyloxycarbonyl (Z) group serving as a readily removable protecting group in peptide synthesis. The key distinction lies in their stereochemistry at the alpha-carbon, which has profound implications for the resulting peptide's structure and function.
| Property | This compound | Z-L-Meala-OH |
| Chemical Name | N-α-Benzyloxycarbonyl-N-methyl-D-alanine | N-α-Benzyloxycarbonyl-N-methyl-L-alanine |
| CAS Number | 68223-03-0 | 21691-41-8 |
| Molecular Formula | C₁₂H₁₅NO₄ | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol | 237.25 g/mol |
| Chirality | D-enantiomer | L-enantiomer |
| Primary Application | Peptide Synthesis | Peptide Synthesis |
Impact on Peptide Structure and Conformation
The incorporation of N-methylated amino acids, such as this compound and Z-L-Meala-OH, introduces significant conformational constraints on the peptide backbone. The methyl group on the amide nitrogen prevents the formation of a hydrogen bond that is typically present in a standard peptide bond. This modification can favor a trans conformation of the peptide bond.
The stereochemistry of the N-methylated alanine (B10760859) residue further dictates the local and global conformation of the peptide.
-
Z-L-Meala-OH : As the L-enantiomer, its incorporation is generally well-tolerated in maintaining or inducing helical or beta-sheet structures, depending on the surrounding amino acid sequence. However, the N-methylation can still disrupt canonical secondary structures due to the loss of the hydrogen bond donor.
-
This compound : The introduction of a D-amino acid into a peptide sequence composed primarily of L-amino acids acts as a potent disruptor of secondary structures like α-helices and β-sheets. This disruption can be strategically employed to induce specific turns or to create unique three-dimensional folds that may enhance binding to a biological target.
Influence on Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. Both N-methylation and the incorporation of D-amino acids are effective strategies to enhance proteolytic stability.[1]
-
N-methylation : The presence of the methyl group on the amide nitrogen sterically hinders the approach of proteases, which are often specific for the geometry of a standard peptide bond. This modification significantly increases the half-life of peptides in biological fluids.[2]
-
D-amino acid incorporation : Proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid, such as in a peptide synthesized with this compound, renders the adjacent peptide bonds resistant to cleavage by most common proteases.[3]
Therefore, a peptide containing a D-N-methylated alanine residue is expected to exhibit superior resistance to enzymatic degradation compared to one containing its L-counterpart, which is already stabilized by N-methylation.
Biological Activity and Receptor Binding
The biological activity of a peptide is intimately linked to its three-dimensional conformation, which governs its ability to bind to a specific receptor or enzyme.
-
Z-L-Meala-OH : The introduction of L-N-methylalanine can lead to analogues with altered but potentially retained or even enhanced biological activity. The conformational constraints can pre-organize the peptide into a bioactive conformation, leading to higher affinity.
-
This compound : The significant conformational changes induced by a D-amino acid can have a more dramatic effect on biological activity. In some cases, it can lead to a loss of activity if the native L-conformation is essential for binding. However, in other instances, the resulting novel conformation may exhibit improved binding affinity, selectivity for a different receptor subtype, or even a switch from agonist to antagonist activity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) incorporating Z-D/L-Meala-OH
Objective: To synthesize a peptide containing either this compound or Z-L-Meala-OH.
Materials:
-
Fmoc-protected amino acids
-
This compound or Z-L-Meala-OH
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and add the solution to the resin. Agitate for 2 hours.
-
For Z-D/L-Meala-OH: Dissolve Z-D/L-Meala-OH (3 eq), HATU (2.9 eq) in DMF. Add DIPEA (6 eq) and add the solution to the resin. Agitate for 4-6 hours. Note that coupling of N-methylated amino acids can be slower.
-
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase HPLC.
In Vitro Proteolytic Stability Assay (Chymotrypsin Digestion)
Objective: To compare the stability of peptides containing D-N-methylalanine versus L-N-methylalanine against chymotrypsin (B1334515) digestion.
Materials:
-
Purified peptides (containing D- or L-N-methylalanine)
-
Chymotrypsin, sequencing grade
-
Digestion buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Quenching solution: 10% Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Dissolve the peptides in the digestion buffer to a final concentration of 1 mg/mL.
-
Prepare a chymotrypsin stock solution (1 mg/mL in 1 mM HCl).
-
Initiate the digestion by adding chymotrypsin to the peptide solution at a 1:50 (enzyme:substrate) w/w ratio.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 10% TFA.
-
Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
Conformational Analysis by NMR Spectroscopy
Objective: To analyze the solution conformation of peptides containing this compound or Z-L-Meala-OH.
Materials:
-
Purified peptide
-
Deuterated solvents (e.g., DMSO-d₆, CD₃OH)
-
NMR spectrometer
Procedure:
-
Dissolve the purified peptide in a suitable deuterated solvent to a concentration of 1-5 mM.
-
Acquire a series of 1D and 2D NMR spectra:
-
1D ¹H: To assess sample purity and general features.
-
2D TOCSY: To identify amino acid spin systems.
-
2D NOESY or ROESY: To identify through-space proton-proton correlations, which provide distance restraints for structure calculation. ROESY is often preferred for N-methylated peptides due to potential for intermediate molecular tumbling rates.
-
-
Data Analysis:
-
Assign all proton resonances.
-
Integrate NOE/ROE cross-peaks to derive interproton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.
-
Analyze the resulting structures to determine the preferred conformation, including the presence of turns or other secondary structural elements.
-
Conclusion
The choice between incorporating this compound and Z-L-Meala-OH into a peptide sequence is a strategic decision that profoundly impacts the resulting molecule's properties. While both modifications enhance proteolytic stability through N-methylation, the D-enantiomer offers a superior level of resistance due to the added stereochemical barrier to protease recognition. The most significant divergence lies in their conformational influence. Z-L-Meala-OH is more likely to be accommodated within existing secondary structures, whereas this compound acts as a powerful tool to disrupt these structures and induce specific turns, potentially leading to novel receptor interactions and altered biological activities. A thorough understanding of these differences, supported by the experimental protocols outlined, is crucial for the rational design of peptide-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
Performance of Z-DEVD-FMK and Other Caspase-3 Inhibitors in Apoptosis Assays: A Comparative Guide
Caspase-3 Inhibition and its Measurement
Caspase-3 is a critical mediator of programmed cell death (apoptosis). Its inhibition is a key strategy for studying and potentially mitigating unwanted cell death in various research and therapeutic contexts. The efficacy of caspase-3 inhibitors is commonly assessed through their ability to block apoptotic pathways and reduce cell death in response to various stimuli.
Comparative Performance of Caspase Inhibitors
The following table summarizes the inhibitory concentrations of Z-DEVD-FMK and other relevant caspase inhibitors.
| Inhibitor | Target Caspase(s) | IC50 Value | Assay System |
| Z-DEVD-FMK | Caspase-3 | 130 nM[1] | Enzyme Assay |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Not specified | Cell-based Assays |
| Ac-DEVD-CHO | Caspase-3, -7 | 0.2 nM, 0.3 nM (Ki)[2] | Enzyme Assay |
| Q-VD-OPh | Pan-caspase | 25-400 nM | Enzyme Assay[2][3] |
| Z-VAD-FMK | Pan-caspase | Not specified | Cell-based Assays |
Experimental Protocol: In Vitro Apoptosis Inhibition Assay
This protocol describes a typical experiment to evaluate the efficacy of a caspase-3 inhibitor, such as Z-DEVD-FMK, in preventing apoptosis induced by a chemical agent in a cell culture model.
Objective: To determine the ability of Z-DEVD-FMK to inhibit camptothecin-induced apoptosis in Jurkat cells.
Materials:
-
Jurkat cells (Human T-cell leukemia)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Camptothecin (B557342) (apoptosis-inducing agent)
-
Z-DEVD-FMK (caspase-3 inhibitor)[4]
-
Z-FA-FMK (negative control inhibitor)
-
Annexin V-PE Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Pre-incubation: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Pre-incubate the cells with 20 µM Z-DEVD-FMK or 20 µM Z-FA-FMK for 30 minutes. An untreated control group should also be included.
-
Apoptosis Induction: Induce apoptosis by adding 4 µM camptothecin to the appropriate wells. A set of wells with and without inhibitor should remain untreated with camptothecin to serve as baseline controls.
-
Incubation: Incubate the cells for 3 hours at 37°C.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer from the Annexin V-PE Apoptosis Detection Kit. Add 5 µL of Annexin V-PE and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive cells are considered to be undergoing apoptosis.
Expected Results:
-
Untreated Control: Low percentage of Annexin V-positive cells.
-
Camptothecin Treated: High percentage of Annexin V-positive cells (e.g., ~42%).
-
Z-DEVD-FMK + Camptothecin: Significantly reduced percentage of Annexin V-positive cells, comparable to the untreated control.
-
Z-FA-FMK + Camptothecin: High percentage of Annexin V-positive cells, similar to the camptothecin-treated group, demonstrating the specificity of the caspase-3 inhibitor.
Visualizing the Caspase-3 Apoptotic Pathway
The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade and the point of intervention for inhibitors like Z-DEVD-FMK.
Caption: Caspase-3 activation pathway and inhibition by Z-DEVD-FMK.
Conclusion
Z-DEVD-FMK is a potent and specific inhibitor of caspase-3, widely used in research to study apoptosis. Its performance in cell-based assays demonstrates its ability to effectively block the apoptotic cascade. When selecting a caspase inhibitor, researchers should consider the specific caspase they wish to target and the nature of their assay system (enzymatic vs. cell-based). For broad-spectrum caspase inhibition, compounds like Q-VD-OPh or Z-VAD-FMK may be more appropriate. The provided experimental protocol offers a standard method for evaluating the efficacy of caspase-3 inhibitors in a cellular context.
References
Comparative Cross-Reactivity Analysis of Z-D-Meala-OH
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific cross-reactivity studies for the alanine (B10760859) derivative Z-D-Meala-OH. The following guide is a hypothetical framework designed to illustrate how such a study might be conducted and presented, in accordance with the specified requirements for researchers, scientists, and drug development professionals. All experimental data, protocols, and pathways are illustrative examples.
Introduction
This compound is a protected amino acid derivative used in peptide synthesis. While its primary applications are in chemical synthesis, understanding the potential biological interactions of such small molecules is crucial for any potential therapeutic development. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to off-target effects and potential toxicity. This guide provides a comparative framework for assessing the cross-reactivity profile of this compound against a panel of putative off-targets, compared to a known selective inhibitor of a hypothetical primary target.
For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a weak inhibitor of Alanine Racemase (Alr) , an enzyme essential for bacterial cell wall synthesis. We will compare its selectivity against a well-characterized, potent Alr inhibitor, "Compound X."
Hypothetical Primary Target and Signaling Pathway
Alanine racemase catalyzes the conversion of L-alanine to D-alanine, a crucial component of the peptidoglycan layer of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. This pathway is an attractive target for novel antibiotics as it is absent in humans.
Quantitative Data Summary
The following tables summarize hypothetical data from cross-reactivity screening assays.
Table 1: In Vitro Potency against Primary Target (Alanine Racemase)
| Compound | IC50 (µM) | Ki (µM) | Assay Type |
| This compound | 150 | 105 | Enzyme Inhibition Assay |
| Compound X | 0.05 | 0.035 | Enzyme Inhibition Assay |
Table 2: Cross-Reactivity Profiling against a Panel of Human Kinases
Data represents percent inhibition at a 10 µM compound concentration.
| Kinase Target | This compound (% Inhibition) | Compound X (% Inhibition) |
| EGFR | 2.5 | 0.8 |
| VEGFR2 | 1.8 | 1.2 |
| SRC | 5.1 | 2.3 |
| PI3Kα | 8.9 | 3.1 |
| MAPK1 | 3.2 | 0.5 |
| CDK2 | 6.7 | 1.9 |
Table 3: Off-Target Binding Affinity (Competitive Binding Assay)
| Off-Target Protein | This compound (Ki, µM) | Compound X (Ki, µM) |
| Human Serum Albumin | > 200 | > 500 |
| Carbonic Anhydrase II | 85 | > 500 |
| Cathepsin B | > 200 | > 500 |
| hERG | 120 | > 500 |
Experimental Protocols
Alanine Racemase (Alr) Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of test compounds against recombinant Alr.
Methodology:
-
Recombinant E. coli Alanine Racemase is expressed and purified.
-
The assay is performed in a 96-well plate format. Each well contains Alr enzyme, L-alanine, and pyridoxal (B1214274) 5'-phosphate cofactor in assay buffer.
-
Test compounds (this compound, Compound X) are added in a 10-point, 3-fold serial dilution.
-
The reaction is initiated and incubated at 37°C for 30 minutes.
-
The reaction is quenched, and the amount of D-alanine produced is measured using a coupled-enzyme colorimetric assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are derived using the Cheng-Prusoff equation.
Kinase Panel Screening
Objective: To assess the off-target activity of test compounds against a panel of human protein kinases.
Methodology:
-
A radiometric kinase assay (e.g., HotSpot) is used to measure kinase activity.
-
Test compounds are screened at a fixed concentration (10 µM) against a panel of 96 human kinases.
-
Each reaction contains a specific kinase, its peptide substrate, cofactors, and ³³P-ATP.
-
Following incubation, the radiolabeled phosphorylated substrate is captured on a filter membrane.
-
Radioactivity is measured using a scintillation counter.
-
Percent inhibition is calculated relative to a DMSO control.
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for a panel of known off-target proteins.
Methodology:
-
A known fluorescent ligand for each off-target protein is utilized.
-
The assay is conducted in a 384-well plate. Each well contains the target protein and its fluorescent ligand at a concentration near its dissociation constant (Kd).
-
Test compounds are added in a serial dilution.
-
The plate is incubated to allow binding to reach equilibrium.
-
The displacement of the fluorescent ligand is measured using a fluorescence polarization reader.
-
IC50 values are determined from the competition curves, and Ki values are calculated using a pre-determined Kd for the fluorescent ligand.
Conclusion
This hypothetical guide demonstrates a structured approach to evaluating the cross-reactivity of a small molecule like this compound. Based on this illustrative data, this compound displays weak activity against its primary target, Alanine Racemase, and shows some low-level off-target interactions with Carbonic Anhydrase II and the hERG channel at high concentrations. In contrast, the comparator, Compound X, is a potent and highly selective inhibitor. This type of comparative analysis is essential for the early-stage assessment of any compound with therapeutic potential, enabling data-driven decisions to prioritize candidates with the most favorable safety and selectivity profiles.
A Comparative Guide to the Synthesis of Z-D-MeAla-OH for Researchers
For researchers and professionals in drug development and peptide synthesis, the efficient and reliable synthesis of modified amino acids is paramount. This guide provides an independent validation and comparison of two prominent chemical synthesis protocols for N-benzyloxycarbonyl-N-methyl-D-alanine (Z-D-MeAla-OH), a key building block in the creation of peptides with enhanced stability and conformational rigidity.
This document details two established methods for the N-methylation of N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH), presenting a side-by-side comparison of their reaction conditions, yield, and purity. Full experimental protocols are provided to facilitate replication and adaptation in a laboratory setting.
Performance Comparison of Synthesis Protocols
The selection of a synthetic route for this compound often depends on the desired scale, available reagents, and tolerance for potential side products. Below is a summary of the key performance indicators for two widely-used N-methylation methods.
| Parameter | Method 1: Sodium Hydride/Methyl Iodide | Method 2: Silver (I) Oxide/Methyl Iodide |
| Starting Material | Z-D-Ala-OH | Z-D-Ala-OH |
| Key Reagents | Sodium hydride (NaH), Methyl iodide (CH₃I) | Silver (I) oxide (Ag₂O), Methyl iodide (CH₃I) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 24 hours | Not specified |
| Reported Yield | Good | Good (implied) |
| Purity/Racemization | 0-1% racemized material reported for similar amino acids.[1] | High, avoids ester formation.[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound via the two compared protocols. These protocols are adapted from established procedures for the N-methylation of Z-protected amino acids.
Method 1: N-Methylation using Sodium Hydride and Methyl Iodide
This protocol involves the deprotonation of the amide nitrogen of Z-D-Ala-OH with a strong base, sodium hydride, followed by nucleophilic attack on methyl iodide.
Materials:
-
N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Suspend Z-D-Ala-OH (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the suspension. Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Method 2: N-Methylation using Silver (I) Oxide and Methyl Iodide
This method offers a milder alternative for N-methylation, where silver (I) oxide acts as a base. This can be advantageous for sensitive substrates.
Materials:
-
N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)
-
Silver (I) oxide (Ag₂O)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
10% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Z-D-Ala-OH (1.0 equivalent) in anhydrous DMF, add silver (I) oxide (1.5 equivalents).
-
Add methyl iodide (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove silver salts.
-
Dilute the filtrate with ethyl acetate and wash with water, 10% citric acid solution, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product as needed by column chromatography or recrystallization.
Synthesis and Validation Workflow
The general workflow for the synthesis and subsequent validation of this compound is depicted in the following diagram. This process begins with the selection of the appropriate D-alanine starting material, followed by protection of the amino group, N-methylation, and finally, purification and characterization of the final product.
Caption: Generalized workflow for the synthesis and validation of this compound.
References
The Strategic Incorporation of Z-D-Meala-OH in Peptide Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of potent and stable peptide-based therapeutics is a paramount objective. The strategic incorporation of modified amino acids is a key approach to overcoming the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor bioavailability. Among these modifications, the use of N-benzyloxycarbonyl-D-2-methylalanine (Z-D-Meala-OH), a protected N-methylated D-amino acid, offers distinct advantages. This guide provides a comprehensive comparison of peptides containing N-methyl-D-alanine against their non-methylated counterparts, supported by experimental data and detailed methodologies, to inform the rational design of next-generation peptide drugs.
The introduction of N-methylation and a D-amino acid configuration into a peptide backbone are two powerful strategies for enhancing therapeutic properties. N-methylation, the addition of a methyl group to the amide nitrogen, provides steric hindrance that can shield the adjacent peptide bond from enzymatic cleavage by proteases.[1] This modification can also enhance membrane permeability and constrain the peptide's conformation, which can lead to improved receptor binding and activity.[2][3] The use of D-amino acids, the non-natural stereoisomers of the standard L-amino acids, also significantly increases resistance to proteolysis, as proteases are stereospecific for L-amino acids.
The combination of these two features in this compound makes it a valuable building block in the synthesis of peptides with enhanced stability and potentially novel biological activities.
Performance Comparison: Enhanced Proteolytic Stability
The most significant advantage of incorporating N-methylated amino acids is the dramatic increase in resistance to enzymatic degradation. This translates to a longer in-vivo half-life and improved pharmacokinetic profile for the peptide therapeutic.
A study on the cyclic peptide SUPR4B1W provides a clear quantitative comparison of the effect of N-methylation on proteolytic stability. The substitution of a single L-alanine residue with N-methyl-L-alanine resulted in a more than 18-fold increase in the peptide's half-life when exposed to proteinase-K.
| Peptide Variant | Key Residue | Half-life in Proteinase-K (minutes) |
| Cyclic SUPR4B1W | N-Methyl-L-alanine | ~110 |
| Non-N-methylated cyclic variant | L-alanine | 6 |
| Linear SUPR4B1W | N-Methyl-L-alanine | 57 |
| Table 1: Comparative proteolytic stability of N-methyl-L-alanine containing peptides versus their non-methylated counterparts. Data demonstrates a significant increase in protease resistance with the inclusion of N-methyl-L-alanine[1]. |
While this study uses the L-isomer, the principle of steric hindrance protecting the peptide bond applies equally to the D-isomer. The presence of the D-amino acid itself would already confer significant stability, and the addition of the N-methyl group is expected to further enhance this effect.
Impact on Biological Activity: The Case of Cyclosporin A
Cyclosporin A (CsA) is a potent immunosuppressive cyclic peptide that exemplifies the successful application of N-methylated amino acids and D-amino acids in a clinically approved drug.[4] CsA contains seven N-methylated residues and one D-alanine at position 8. Its mechanism of action involves binding to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a key enzyme in the T-cell activation pathway. This inhibition ultimately prevents the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).
While CsA itself does not contain N-methyl-D-alanine, the study of its analogs provides insight into the structural importance of N-methylation for biological activity. An analog of CsA where the L-alanine at position 6 was replaced with N-methyl-L-alanine was found to be non-immunosuppressive, despite still binding to cyclophilin. This highlights that the specific placement and context of N-methylation are critical for the desired biological effect and that simply adding this modification does not guarantee enhanced activity.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-D-alanine
This protocol outlines a general procedure for incorporating an N-methylated amino acid, such as Fmoc-N-Me-D-Ala-OH (the Fmoc-protected version of the building block derived from this compound), into a peptide sequence using Fmoc chemistry on a solid support. The key challenge in coupling N-methylated amino acids is the steric hindrance, which necessitates more potent coupling reagents and longer reaction times.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-Me-D-Ala-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.
-
-
N-Methyl-D-alanine Coupling:
-
In a separate tube, dissolve 4 equivalents of Fmoc-N-Me-D-Ala-OH and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours. Longer coupling times are necessary due to steric hindrance.
-
Wash the resin with DMF and DCM. Note: The standard Kaiser test will not work for N-methylated amines. A bromophenol blue test can be used as an alternative to monitor coupling completion.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protease Stability Assay
This protocol provides a general method for comparing the stability of a peptide containing N-methyl-D-alanine with its non-methylated counterpart in the presence of a protease.
Materials:
-
N-methylated and non-methylated versions of the test peptide
-
Protease (e.g., trypsin, chymotrypsin, proteinase-K)
-
Assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide and Protease Preparation:
-
Dissolve the test peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the protease in the same buffer at a concentration of 0.1 mg/mL.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 100:1 peptide to protease by weight).
-
Incubate the mixtures at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t₁/₂) of each peptide by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay curve.
-
Visualizing Workflows and Pathways
To better understand the processes involved in the application of this compound, the following diagrams illustrate a typical synthesis workflow and a relevant biological pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Commercially Sourced Z-D-Meala-OH
For researchers, scientists, and drug development professionals, the purity of starting materials like Z-D-Meala-OH (N-alpha-Benzyloxycarbonyl-N-alpha-methyl-D-alanine) is paramount for the successful synthesis of peptides and the reliability of experimental outcomes. This guide provides an objective comparison of analytical methods to validate the purity of commercially sourced this compound, complete with supporting experimental protocols and data presentation.
The primary impurities in commercially available this compound can be categorized as follows:
-
Enantiomeric Impurities: The presence of the L-enantiomer, Z-L-Meala-OH.
-
Process-Related Impurities: Unreacted starting materials (e.g., D-alanine), byproducts from the methylation reaction (e.g., over-methylated Z-D-Ala(Me)2-OH), and residual reagents.
-
Residual Solvents: Solvents used during synthesis and purification.
This guide will focus on the detection and quantification of enantiomeric and process-related impurities.
Comparative Analysis of Purity
While direct head-to-head public data on the purity of this compound from various commercial suppliers is scarce, a comparative analysis can be constructed based on typical specifications and potential impurity profiles. The following table represents a hypothetical comparison of this compound from three different suppliers, illustrating the types of data that should be sought or generated when evaluating this material.
Table 1: Comparative Purity Analysis of this compound from Different Commercial Sources
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >97% | >99% (High Purity Grade) |
| Chemical Purity (by HPLC) | 98.5% | 97.2% | 99.6% |
| Enantiomeric Purity (by Chiral HPLC) | 99.8% D-enantiomer | 99.5% D-enantiomer | >99.9% D-enantiomer |
| Z-L-Meala-OH Content | 0.2% | 0.5% | <0.1% |
| Z-D-Ala(Me)2-OH Content | 0.8% | 1.5% | 0.2% |
| Unreacted D-Alanine | Not Detected | 0.3% | Not Detected |
| Residual Solvents (by GC-MS) | <0.1% Ethyl Acetate | <0.5% Toluene | <0.05% Ethyl Acetate |
| Identity Confirmation (by ¹H NMR and MS) | Conforms | Conforms | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity validation of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the overall purity of the compound and to detect process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.
Chiral HPLC for Enantiomeric Purity
This method is crucial for quantifying the amount of the unwanted L-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on immobilized polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase (Isocratic): A mixture of hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (e.g., 85:15:0.1 Hexane:Ethanol:TFA). The exact ratio may need to be optimized for the specific column.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR is used to confirm the chemical structure of this compound and to identify any major impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Compare the obtained spectrum with a reference spectrum or with expected chemical shifts and coupling constants for this compound. Look for unexpected signals that may indicate impurities.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry confirms the molecular weight of the compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Method: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.
-
Analysis: Look for the [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule) ion corresponding to the molecular weight of this compound (237.25 g/mol ).
Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for a comprehensive purity validation of commercially sourced this compound.
Caption: Workflow for the comprehensive purity validation of this compound.
Logical Relationships in Purity Assessment
The following diagram illustrates the logical relationships between the analytical techniques and the types of impurities they are designed to detect.
Caption: Relationship between impurities and analytical detection methods.
Safety Operating Guide
Proper Disposal of Z-D-Meala-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Z-D-Meala-OH, ensuring laboratory safety and regulatory compliance. This compound, an alanine (B10760859) derivative, requires careful management as a chemical waste product.
Key Data Summary
To facilitate safe handling and disposal, the following table summarizes the known physical, chemical, and safety information for this compound and its closely related analogues, such as N-Cbz-L-alanine and N-Cbz-D-alanine.
| Property | Value | Reference |
| Chemical Name | (2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | [1] |
| Appearance | White to off-white solid/powder | [2][3][4] |
| Solubility | Insoluble in water; Soluble in ethyl acetate | [5] |
| Hazards | May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed or inhaled. | |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound should be handled as a non-hazardous solid chemical waste, unless it has been mixed with other hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following is a general, best-practice protocol:
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Gloves
Step 2: Waste Collection
-
Carefully sweep up any solid this compound waste using a brush and dustpan. Avoid generating dust.
-
Place the collected solid waste into a designated, leak-proof, and clearly labeled waste container. The container should be compatible with chemical waste.
Step 3: Labeling
-
The waste container must be clearly labeled with the following information:
-
"Hazardous Waste" (or as required by your institution)
-
The full chemical name: "this compound" or "(2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid"
-
The date of accumulation
-
Any known hazards (e.g., "Irritant")
-
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
Step 5: Disposal Request
-
Once the container is full, or in accordance with your institution's policies, submit a request for chemical waste pickup to your EHS department.
-
Do not dispose of this compound in the regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Z-D-Meala-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the amino acid derivative Z-D-Meala-OH. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Risk Assessment and Hazard Communication
While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous compound. A thorough risk assessment should be conducted before commencing any work.
-
Hazard Identification : The Safety Data Sheet (SDS) for this compound indicates that there is no data available for a formal GHS hazard classification.[1] However, as a fine chemical powder, it poses a risk of respiratory and eye irritation through inhalation and direct contact. The toxicological properties have not been fully investigated.
-
Exposure Potential : Assess the scale of your experiment, the frequency of handling, and the potential for dust generation to determine the risk of exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves | Double gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a face shield |
| Body Protection | Laboratory coat | Disposable gown over a lab coat |
| Respiratory Protection | Not required for small quantities in a well-ventilated area | N95 or higher-rated respirator for operations with a high potential for dust generation |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control dust.
-
Gather Materials : Ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are readily available.
-
Review SDS : Before starting, review the Safety Data Sheet for this compound.
3.2. Weighing and Handling
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Minimize Dust : Handle this compound carefully to avoid generating dust. Use a spatula to transfer the powder. Avoid pouring the powder directly from the container.
-
Containment : If possible, use a balance with a draft shield. For larger quantities, a glove box or powder containment hood is recommended.
-
Clean-Up : Immediately clean any spills. For small spills, gently wipe with a damp paper towel and dispose of it as chemical waste. For larger spills, follow the accidental release measures outlined in the SDS.[1]
3.3. Post-Handling
-
Decontamination : Wipe down all surfaces and equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown/coat, followed by eye protection).
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste : All solid waste contaminated with this compound, including used weighing papers, gloves, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous liquid waste container. Do not dispose of chemical waste down the drain.
4.2. Container Labeling
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Handle with Care")
-
The date of accumulation
4.3. Storage and Collection
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Arrange for professional waste collection through your institution's Environmental Health and Safety (EHS) office.
Data Presentation
The following table summarizes the available quantitative data for this compound. Note the absence of occupational exposure limits, reinforcing the need for cautious handling.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | White to off-white solid |
| Occupational Exposure Limits | No data available |
Experimental Protocols and Visualizations
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process and workflow for safely handling this compound, from initial assessment to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
